molecular formula C11H18N4O B8452125 3-Isopropoxy-6-piperazinopyridazine CAS No. 83774-20-3

3-Isopropoxy-6-piperazinopyridazine

Katalognummer: B8452125
CAS-Nummer: 83774-20-3
Molekulargewicht: 222.29 g/mol
InChI-Schlüssel: AASHGNFDBLMTQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Isopropoxy-6-piperazinopyridazine is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isopropoxy-6-piperazinopyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxy-6-piperazinopyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

83774-20-3

Molekularformel

C11H18N4O

Molekulargewicht

222.29 g/mol

IUPAC-Name

3-piperazin-1-yl-6-propan-2-yloxypyridazine

InChI

InChI=1S/C11H18N4O/c1-9(2)16-11-4-3-10(13-14-11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3

InChI-Schlüssel

AASHGNFDBLMTQN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NN=C(C=C1)N2CCNCC2

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropoxy-6-(piperazin-1-yl)pyridazine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the architecture of medicinally important compounds.[1][2] Its unique physicochemical properties, including its polarity and capacity for hydrogen bonding, make it an attractive scaffold for engaging with biological targets.[1] When coupled with a piperazine moiety—a prevalent heterocycle in numerous approved drugs—the resulting 3,6-disubstituted pyridazine framework offers a versatile platform for the development of novel therapeutics.[3] This guide provides a comprehensive technical overview of a specific and promising derivative: 3-Isopropoxy-6-(piperazin-1-yl)pyridazine. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its emerging significance in drug discovery, supported by mechanistic insights and practical methodologies for researchers in the field.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its structure and physical attributes. These properties govern its behavior in both chemical reactions and biological systems.

Chemical Structure

The formal IUPAC name for this compound is 3-isopropoxy-6-(piperazin-1-yl)pyridazine . The structure consists of a central pyridazine ring substituted at the 3-position with an isopropoxy group (–O-CH(CH₃)₂) and at the 6-position with a piperazine ring.

To visualize this, the following diagram illustrates the chemical structure:

Caption: Chemical structure of 3-isopropoxy-6-(piperazin-1-yl)pyridazine.

Physicochemical Data

A summary of the key physicochemical properties is presented below. It is important to note that experimentally determined data for this specific molecule is not widely available in public literature; therefore, some values are based on closely related analogs and computational predictions.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₈N₄OCalculated
Molecular Weight 222.29 g/mol Calculated
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds[4]
Solubility Soluble in organic solvents such as DCM, THF, and alcohols. Limited solubility in water.General behavior of pyridazine derivatives
CAS Number 944905-32-6Vendor Information

Synthesis of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine

The synthesis of this class of compounds is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is robust and allows for modular assembly, making it amenable to the creation of compound libraries for screening purposes.

Synthetic Rationale

The core strategy involves the displacement of a suitable leaving group, most commonly a halogen such as chlorine, from the 6-position of a pyridazine precursor by the secondary amine of piperazine. The isopropoxy group at the 3-position is generally installed prior to the piperazine addition. The choice of a chlorinated pyridazine precursor is strategic due to its commercial availability and the reactivity of the C-Cl bond towards nucleophilic attack, which is activated by the electron-withdrawing nature of the pyridazine ring nitrogens.

The overall synthetic workflow can be visualized as follows:

G start 3,6-Dichloropyridazine intermediate1 6-Chloro-3-isopropoxypyridazine start->intermediate1 Step 1: Etherification final_product 3-Isopropoxy-6-(piperazin-1-yl)pyridazine intermediate1->final_product Step 2: SNAr Reaction reagent1 Sodium Isopropoxide reagent1->intermediate1 reagent2 Piperazine reagent2->final_product purification Purification (Column Chromatography) final_product->purification

Caption: Synthetic workflow for 3-isopropoxy-6-(piperazin-1-yl)pyridazine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous 3-alkoxy-6-(piperazin-1-yl)pyridazine derivatives.[4]

Step 1: Synthesis of 6-Chloro-3-isopropoxypyridazine

  • To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium isopropoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine

  • In a sealed vessel, dissolve 6-chloro-3-isopropoxypyridazine (1.0 eq) and piperazine (1.5 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using a gradient of dichloromethane and methanol to afford the final product.

Applications in Drug Discovery and Development

The 3-isopropoxy-6-(piperazin-1-yl)pyridazine scaffold is of significant interest to medicinal chemists due to the pharmacological activities associated with both the pyridazine and piperazine moieties. Pyridazine derivatives have demonstrated a wide range of biological effects, including but not limited to, anticancer, anti-inflammatory, and cardiovascular properties.[2][5] The piperazine ring is a common feature in centrally active agents and can improve the pharmacokinetic properties of a molecule.[3]

Potential as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The pyridazine nucleus, with its two nitrogen atoms, can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The piperazine moiety often extends into the solvent-exposed region, providing a point for further modification to enhance selectivity and potency. For example, derivatives of 3-(piperazin-1-yl)pyridazine have been explored as inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation.

Central Nervous System (CNS) Applications

The piperazine scaffold is a well-known "CNS-philic" fragment.[3] Its incorporation into the pyridazine core can lead to compounds with the potential to cross the blood-brain barrier. Research into structurally related compounds has revealed muscarinic acetylcholine receptor (mAChR) antagonists, which are of interest for treating various neurological and psychiatric disorders.[6] The isopropoxy group can modulate lipophilicity, which is a critical parameter for CNS penetration.

The potential mechanism of action for a hypothetical CNS-active compound based on this scaffold could involve modulation of a G-protein coupled receptor (GPCR) signaling pathway, as illustrated below:

G compound 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (Antagonist) receptor GPCR (e.g., Muscarinic Receptor) compound->receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction inhibition->effector Inhibition

Caption: Hypothetical GPCR antagonism signaling pathway.

Conclusion and Future Directions

3-Isopropoxy-6-(piperazin-1-yl)pyridazine represents a promising and synthetically accessible chemical scaffold. Its structural features suggest a high potential for interaction with various biological targets, particularly kinases and CNS receptors. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the experimental validation of its predicted properties and biological activities. Screening this compound and its derivatives against diverse panels of kinases and receptors will be instrumental in identifying novel therapeutic leads. Furthermore, detailed in vitro and in vivo studies will be necessary to elucidate its mechanisms of action and to assess its potential for further development as a therapeutic agent.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

  • Pyridazine Derivatives. (2003, July 14). Retrieved from [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Baruch S. Blumberg Institute. (n.d.). Retrieved from [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PubMed. (2017, August 1). Retrieved from [Link]

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC. (n.d.). Retrieved from [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).
  • (PDF) CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE - ResearchGate. (2025, July 31). Retrieved from [Link]

  • WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates - Google Patents. (n.d.).
  • (PDF) 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine - Amanote Research. (2009, December 4). Retrieved from [Link]

  • Pyridazine. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). Retrieved from [Link]

  • (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2026, February 27). Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). Retrieved from [Link]

Sources

Pharmacokinetics and bioavailability of 3-Isopropoxy-6-piperazinopyridazine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 3-Isopropoxy-6-piperazinopyridazine

Authored by: A Senior Application Scientist

Foreword: Navigating the Pharmacokinetic Landscape of Novel Piperazine Derivatives

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile nature.[1][2] Its presence in a multitude of approved drugs, from anticancer agents like imatinib to antipsychotics such as aripiprazole, underscores its importance. The two nitrogen atoms of the piperazine ring provide a unique handle for medicinal chemists to fine-tune critical physicochemical properties, thereby optimizing a compound's pharmacokinetic profile and biological activity.[2][3] This guide focuses on a novel entity, 3-Isopropoxy-6-piperazinopyridazine, providing a comprehensive technical framework for its pharmacokinetic and bioavailability assessment. While specific experimental data for this compound is not publicly available, this document synthesizes established principles and data from related piperazine and pyridazine derivatives to offer a robust predictive and evaluative methodology for researchers, scientists, and drug development professionals.

Molecular Architecture and its Pharmacokinetic Implications

The structure of 3-Isopropoxy-6-piperazinopyridazine presents three key functional domains that will govern its in vivo behavior:

  • The Pyridazine Core: This nitrogen-containing heterocycle is a common feature in many biologically active compounds. Its electronic properties can influence metabolic stability and interactions with drug-metabolizing enzymes.

  • The Isopropoxy Group: This lipophilic moiety is expected to enhance the molecule's ability to cross biological membranes, potentially influencing its absorption and distribution, including penetration of the blood-brain barrier (BBB).

  • The Piperazine Ring: This versatile scaffold is critical for modulating aqueous solubility, pKa, and receptor affinity.[2] The unsubstituted nitrogen atom provides a site for potential metabolism and can significantly impact the compound's overall pharmacokinetic profile.

Absorption and Bioavailability: The Gateway to Systemic Exposure

Oral bioavailability is a critical parameter for many drug candidates. For a compound like 3-Isopropoxy-6-piperazinopyridazine, several factors will dictate its extent of absorption and bioavailability.

The Role of Physicochemical Properties and Membrane Permeability

The interplay between the lipophilic isopropoxy group and the hydrophilic piperazine ring will determine the molecule's overall lipophilicity (LogP) and aqueous solubility. These properties are paramount for its passive diffusion across the gastrointestinal tract.

The Impact of Efflux Transporters

A significant hurdle for the oral bioavailability of many xenobiotics is the action of efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates back into the intestinal lumen. Piperazine derivatives have been shown to interact with P-gp. For instance, one study demonstrated that a piperazine derivative could inhibit P-gp, thereby increasing the oral bioavailability of paclitaxel by 2.1-fold.[4][5] This highlights the importance of evaluating whether 3-Isopropoxy-6-piperazinopyridazine is a substrate or inhibitor of P-gp.

Experimental Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure to determine the oral bioavailability of 3-Isopropoxy-6-piperazinopyridazine.

Objective: To determine the absolute oral bioavailability of 3-Isopropoxy-6-piperazinopyridazine by comparing its plasma concentration-time profiles following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), cannulated in the jugular vein for serial blood sampling.

  • Dose Formulation:

    • IV Formulation: 3-Isopropoxy-6-piperazinopyridazine dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) at a concentration of 1 mg/mL.

    • PO Formulation: 3-Isopropoxy-6-piperazinopyridazine suspended in a vehicle like 0.5% methylcellulose at a concentration of 2 mg/mL.

  • Dosing:

    • IV Group: Administer a 1 mg/kg bolus dose via the tail vein.

    • PO Group: Administer a 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3-Isopropoxy-6-piperazinopyridazine in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Workflow for an Oral Bioavailability Study

G cluster_preclinical Preclinical Bioavailability Study animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dose_prep Dose Formulation (IV and PO) animal_model->dose_prep dosing Dosing (IV and PO Groups) dose_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability_calc Bioavailability Calculation (F% = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO)) pk_analysis->bioavailability_calc

Caption: Workflow of an in vivo oral bioavailability study.

Distribution: Where Does the Compound Go?

The distribution of a drug into various tissues determines its site of action and potential for off-target effects. For 3-Isopropoxy-6-piperazinopyridazine, its ability to cross the BBB is a key consideration, especially if it is being developed for central nervous system (CNS) indications.[6]

Experimental Protocol: Tissue Distribution Study in Rats

Objective: To assess the distribution of 3-Isopropoxy-6-piperazinopyridazine into various tissues, including the brain.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing: Administer a single oral dose of 10 mg/kg.

  • Tissue Collection: At selected time points (e.g., 1, 4, and 8 hours post-dose), euthanize the animals and collect tissues of interest (e.g., brain, liver, kidneys, heart, lungs, muscle, and fat).

  • Tissue Homogenization: Homogenize the collected tissues in a suitable buffer.

  • Bioanalysis: Determine the concentration of 3-Isopropoxy-6-piperazinopyridazine in tissue homogenates and plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate the tissue-to-plasma concentration ratios to assess the extent of tissue penetration.

Metabolism: The Biotransformation of 3-Isopropoxy-6-piperazinopyridazine

Metabolism plays a crucial role in the clearance and detoxification of drugs. The piperazine and pyridazine moieties are susceptible to various metabolic transformations.

Predicted Metabolic Pathways

Based on studies of related compounds, the following metabolic pathways are plausible for 3-Isopropoxy-6-piperazinopyridazine:

  • N-dealkylation: Cleavage of the isopropoxy group.

  • Oxidation of the Piperazine Ring: Hydroxylation of the carbon atoms alpha to the nitrogen atoms in the piperazine ring. This can sometimes lead to the formation of reactive metabolites.[7]

  • N-oxidation of the Piperazine Nitrogen: Formation of an N-oxide metabolite.

  • Hydroxylation of the Pyridazine Ring: Aromatic hydroxylation.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Experimental Protocol: In Vitro Metabolism Study using Liver Microsomes

Objective: To identify the major metabolic pathways of 3-Isopropoxy-6-piperazinopyridazine and the cytochrome P450 (CYP) enzymes involved.

Methodology:

  • Test System: Pooled human liver microsomes (HLM) or rat liver microsomes (RLM).

  • Incubation: Incubate 3-Isopropoxy-6-piperazinopyridazine (e.g., at 1 µM) with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Metabolite Identification: Analyze the samples using high-resolution LC-MS/MS to identify potential metabolites.

  • CYP Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, use a panel of recombinant human CYP enzymes or selective chemical inhibitors.

Proposed Metabolic Pathways of 3-Isopropoxy-6-piperazinopyridazine

G cluster_metabolism Phase I Metabolism cluster_conjugation Phase II Metabolism parent 3-Isopropoxy-6-piperazinopyridazine m1 N-dealkylation (cleavage of isopropoxy group) parent->m1 CYP-mediated m2 Piperazine Ring Oxidation (Hydroxylation) parent->m2 CYP-mediated m3 Pyridazine Ring Hydroxylation parent->m3 CYP-mediated m4 Piperazine N-oxidation parent->m4 FMO/CYP-mediated m5 Glucuronidation/Sulfation of hydroxylated metabolites m2->m5 UGTs/SULTs m3->m5 UGTs/SULTs

Caption: Proposed metabolic pathways for 3-Isopropoxy-6-piperazinopyridazine.

Excretion: The Elimination of the Compound and its Metabolites

Understanding the routes of excretion is essential for a complete pharmacokinetic profile.

Experimental Protocol: Mass Balance Study in Rats

Objective: To determine the routes and extent of excretion of 3-Isopropoxy-6-piperazinopyridazine and its metabolites.

Methodology:

  • Radiolabeling: Synthesize a radiolabeled version of the compound (e.g., with ¹⁴C).

  • Dosing: Administer a single dose of the radiolabeled compound to rats.

  • Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a period of up to 7 days or until the radioactivity in the excreta is negligible.

  • Radioactivity Measurement: Determine the total radioactivity in the collected urine and feces samples using a liquid scintillation counter.

  • Metabolite Profiling: Profile the metabolites in the urine and feces to identify the major excretory products.

Data Interpretation and Pharmacokinetic Parameters

The data generated from these studies will allow for the calculation of key pharmacokinetic parameters that describe the compound's disposition in the body.

Summary of Key Pharmacokinetic Parameters
ParameterDescriptionSignificance
Cmax Maximum plasma concentrationIndicates the rate of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Elimination half-lifeDetermines the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Absolute bioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the pharmacokinetics and bioavailability of 3-Isopropoxy-6-piperazinopyridazine. By systematically investigating its absorption, distribution, metabolism, and excretion, researchers can build a robust pharmacokinetic profile. The insights gained from these studies are critical for making informed decisions in the drug development process, including dose selection for efficacy and toxicity studies, and for predicting the compound's pharmacokinetic behavior in humans. The versatile nature of the piperazine scaffold suggests that with careful optimization, compounds like 3-Isopropoxy-6-piperazinopyridazine can be developed into successful therapeutic agents.[1][2]

References

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. SciELO.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)
  • 3-isopropoxy-6-piperazin-1-yl pyridazine. Merck.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed.

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The Privileged Scaffold: 3-Isopropoxy-6-piperazinopyridazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (CAS 83774-20-3) has emerged as a highly versatile building block[1]. Originally utilized in the development of central nervous system (CNS) modulators and anti-inflammatory agents, this structural core has paved the way for state-of-the-art epigenetic chemical probes and Proteolysis Targeting Chimeras (PROTACs). This technical guide deconstructs the physicochemical rationale, historical evolution, and experimental integration of this scaffold in modern drug discovery.

Structural Rationale & Pharmacophore Mechanics

The utility of 3-isopropoxy-6-piperazinopyridazine lies in its precise geometric and electronic properties, which solve several common hurdles in hit-to-lead optimization:

  • The Pyridazine Core : The adjacent nitrogen atoms in the 1,2-diazine (pyridazine) ring create a strong dipole moment and serve as highly directional hydrogen-bond acceptors. Furthermore, the electron-deficient nature of the ring facilitates highly efficient Nucleophilic Aromatic Substitution ( SN​Ar ) chemistry, allowing rapid library generation[2].

  • The 3-Isopropoxy Substituent : This branched ether provides a sterically demanding, lipophilic moiety. In target binding pockets—such as the hydrophobic clefts of GPCRs or the acetyl-lysine binding pockets of bromodomains—the isopropoxy group displaces high-energy water molecules, driving binding affinity through the hydrophobic effect[3].

  • The 6-Piperazinyl Exit Vector : The secondary amine of the piperazine ring is the critical "exit vector." It provides basicity (improving aqueous solubility and oral bioavailability) and acts as a synthetic handle for amidation, alkylation, or the attachment of long flexible linkers required for PROTACs[4].

Fig 1: Structural elaboration vectors of the 3-isopropoxy-6-piperazinopyridazine scaffold.

Evolution Across Therapeutic Areas

CNS Disorders and Inflammation

Early patent literature highlights the scaffold's affinity for neuro-receptors. Functionalization of the piperazine nitrogen yielded derivatives with high affinity for 5-HT1 type receptors , positioning them as candidates for depression and anxiety[3]. Concurrently, the scaffold was utilized to synthesize inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS) , a key enzyme in neuroinflammation[5].

In the realm of rare genetic disorders, 1,4-disubstituted pyridazine analogs derived from this core were developed to treat Spinal Muscular Atrophy (SMA) . By modulating SMN (Survival Motor Neuron) protein deficiency, these compounds demonstrated the scaffold's ability to cross the blood-brain barrier (BBB) and engage complex transcriptional machinery[4].

The Epigenetic Frontier: SWI/SNF Complex Modulators

The most profound modern application of the piperazinyl-pyridazine motif is in targeting the SWI/SNF (BAF/PBAF) chromatin remodeling complex . Mutations in SWI/SNF subunits (e.g., SMARCA4) occur in over 20% of human cancers, creating a synthetic lethality dependency on the paralogous SMARCA2 subunit[6].

The pyridazine core proved ideal for mimicking acetyl-lysine, leading to the development of , a potent chemical probe for the SMARCA2/4 and PB1(5) bromodomains[7]. Furthermore, utilizing the piperazine exit vector allowed researchers to attach VHL-recruiting ligands, birthing orally bioavailable PROTACs like AU-15330 , which selectively degrade SMARCA2 and induce tumor remission in castration-resistant prostate cancer[8].

Fig 2: PROTAC-mediated SMARCA2 degradation workflow utilizing the pyridazine core.

Quantitative Data Summary

The following table summarizes the binding affinities and cellular efficacies of key compounds derived from or structurally related to the piperazinyl-pyridazine scaffold.

Compound / Scaffold ClassPrimary TargetBinding Affinity ( Kd​ / DC50​ )Cellular Assay EfficacyReference
SGC-SMARCA-BRDVIII SMARCA2 BRD Kd​ = 35 nM3T3-L1 Adipogenesis ( EC50​ < 1.0 µM)[7]
SGC-SMARCA-BRDVIII SMARCA4 BRD Kd​ = 36 nM3T3-L1 Adipogenesis ( EC50​ < 1.0 µM)[7]
SGC-SMARCA-BRDVIII PB1(5) BRD Kd​ = 13 nMN/A[7]
AU-15330 (PROTAC) SMARCA2 ATPase DC50​ = 42 nMProstate Cancer Xenograft Remission[9]
AU-15330 (PROTAC) SMARCA4 ATPase DC50​ = 41 nMProstate Cancer Xenograft Remission[9]

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the scaffold and its subsequent biological validation. Both protocols are designed as self-validating systems.

Protocol A: Synthesis of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine via SN​Ar

Causality Check: The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the piperazine nucleophile. The high temperature (120 °C) is required to overcome the activation energy barrier of substituting the electron-rich chloropyridazine[4].

  • Reagent Preparation : In a 4 mL reaction vial, combine 3-chloro-6-isopropoxypyridazine (1.0 eq, ~0.174 mmol) and tert-butyl piperazine-1-carboxylate (1.8 eq, ~0.314 mmol).

  • Solvent & Base Addition : Add 0.1 mL of anhydrous n-butanol followed by DIPEA (2.0 eq, ~0.349 mmol).

  • Reaction Execution : Seal the vial and heat the mixture at 120 °C overnight under constant magnetic stirring.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via Strong Cation Exchange (SCX) chromatography. Elute the desired product using 2 N ammonia in methanol.

Protocol B: Cellular Target Engagement (Adipogenesis Assay)

Causality Check: SMARCA2/4 are essential for the chromatin remodeling required to activate adipogenic gene transcription. Inhibiting these domains with a pyridazine probe blocks differentiation. A negative control (e.g., SGC-BRDVIII-NC) must be run in parallel to confirm that the observed phenotype is due to on-target SWI/SNF inhibition rather than general cytotoxicity[7].

  • Formulation : Prepare a 25.0 mg/mL stock solution of the pyridazine inhibitor in anhydrous DMSO. To prevent precipitation in aqueous media, formulate a 1 mL working solution by adding 100 µL of the DMSO stock to 400 µL PEG300. Mix thoroughly, add 50 µL Tween-80, mix again, and adjust to 1 mL with sterile saline[10].

  • Cell Culture : Seed 3T3-L1 murine fibroblasts in a 6-well plate and grow to confluence in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Differentiation Induction : 48 hours post-confluence, replace media with differentiation medium (containing insulin, dexamethasone, and IBMX).

  • Dosing : Treat cells with 1.0 µM of the formulated inhibitor. Treat a parallel well with 1.0 µM of the negative control compound. Maintain treatment for 14 days, refreshing media and compounds every 48 hours.

  • Validation & Readout : Assess general cell viability (NCI-60 toxicity screen parameters) to ensure non-toxicity. Quantify adipogenesis via Oil Red O staining of lipid droplets and validate via RT-qPCR for adipocyte-related genes (e.g., PPAR γ ).

References

  • Sigma-Aldrich . "3-Isopropoxy-6-(piperazin-1-yl)pyridazine Product Page". Sigma-Aldrich Catalog.

  • Structural Genomics Consortium (SGC) . "SGC-SMARCA-BRDVIII: A Chemical Probe for SMARCA2/4 and PB1(5)". The SGC Chemical Probes Portal.

  • MedChemExpress . "SGC-SMARCA-BRDVIII | PB1(5)/SMARCA2/4 Inhibitor Protocol". MedChemExpress.

  • Genentech/Constellation Pharmaceuticals . "Therapeutic pyridazine compounds and uses thereof." US Patent WO2016138114A1.

  • PTC Therapeutics . "1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions." US Patent WO2014028459A1.

  • Wanior, M. et al. "Exploiting vulnerabilities of SWI/SNF chromatin remodelling complexes for cancer therapy." Oncogene.

  • Farnaby, W. et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.

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Methodological & Application

Step-by-step synthesis route for 3-Isopropoxy-6-piperazinopyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis and Process Development of 3-Isopropoxy-6-piperazinopyridazine

Document Type: Process Chemistry Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound Identifier: CAS 83774-20-3[1]

Introduction and Strategic Overview

3-Isopropoxy-6-piperazinopyridazine is a highly versatile N-heterocyclic building block frequently utilized in the development of targeted therapeutics and advanced chemical probes[2]. The presence of both an isopropoxy ether and a secondary amine (piperazine) on the pyridazine core provides orthogonal handles for further functionalization, such as Buchwald-Hartwig cross-coupling or amide bond formation.

Mechanistic Strategy: The synthesis relies on the sequential, regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) of 3,6-dichloropyridazine.

  • First SN​Ar : The symmetrical nature of 3,6-dichloropyridazine allows for the initial displacement of one chloride by an isopropoxide nucleophile. The reaction is kinetically controlled at lower temperatures to prevent over-substitution.

  • Second SN​Ar : The introduction of the electron-donating isopropoxy group deactivates the pyridazine ring toward further nucleophilic attack. Consequently, the second displacement requires a stronger nucleophile (piperazine) and elevated thermal conditions. To prevent the formation of symmetrical bis-pyridazine piperazine dimers, a significant stoichiometric excess of piperazine is employed.

Synthetic Workflow Visualization

SynthesisRoute SM 3,6-Dichloropyridazine (Starting Material) Step1 Step 1: 1st SNAr NaO-iPr, THF, 0°C to RT SM->Step1 Int1 3-Chloro-6-isopropoxypyridazine (Intermediate) Step1->Int1 Step2 Step 2: 2nd SNAr Piperazine (5 eq), NMP, 120°C Int1->Step2 Product 3-Isopropoxy-6-piperazinopyridazine (Target Compound) Step2->Product

Fig 1: Two-step SNAr synthetic workflow for 3-Isopropoxy-6-piperazinopyridazine.

Experimental Protocols

Note: All procedures must be conducted in a professionally equipped laboratory within a certified chemical fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of 3-Chloro-6-isopropoxypyridazine

Objective: Monosubstitution of the dichloro-core via in situ generated sodium isopropoxide.

  • Preparation of Nucleophile: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous Tetrahydrofuran (THF) (150 mL) and anhydrous isopropanol (12.0 g, 200 mmol, 1.0 eq).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 8.4 g, 210 mmol, 1.05 eq) in small portions over 15 minutes to manage hydrogen gas evolution. Stir the resulting suspension at 0 °C for 30 minutes.

  • Substitution: Dissolve 3,6-dichloropyridazine (29.8 g, 200 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes via an addition funnel.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1, UV detection).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL). Concentrate the mixture under reduced pressure to remove the majority of THF. Dilute the aqueous residue with Ethyl Acetate (250 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford 3-chloro-6-isopropoxypyridazine as a pale yellow oil.

Step 2: Synthesis of 3-Isopropoxy-6-piperazinopyridazine

Objective: High-temperature displacement of the remaining chloride while suppressing dimer formation.

  • Reaction Setup: In a 250 mL heavy-walled pressure flask, combine 3-chloro-6-isopropoxypyridazine (17.2 g, 100 mmol, 1.0 eq) and anhydrous Piperazine (43.0 g, 500 mmol, 5.0 eq).

    • Causality Note: A 5-fold stoichiometric excess of piperazine is critical. Lower equivalents result in the piperazine acting as a bridging nucleophile, yielding the unwanted 1,4-bis(6-isopropoxypyridazin-3-yl)piperazine byproduct.

  • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) (80 mL) to the flask. Seal the flask tightly.

  • Thermal Activation: Heat the reaction mixture to 120 °C using an oil bath or heating block. Stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (400 mL) to precipitate excess piperazine and highly polar impurities. Extract the aqueous phase with Dichloromethane (DCM) (3 x 150 mL).

  • Washing: Wash the combined organic layers extensively with water (5 x 100 mL) to remove residual NMP and unreacted piperazine, followed by a final brine wash (100 mL).

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate under reduced pressure. If necessary, triturate the resulting solid with cold diethyl ether to yield pure 3-Isopropoxy-6-piperazinopyridazine (CAS 83774-20-3)[3].

Process Optimization Data

During process development, the conditions for Step 2 were optimized to maximize the yield of the monomeric product while minimizing the bis-alkylation dimer. The results are summarized below.

EntrySolventTemp (°C)Piperazine (eq)Time (h)Monomer Yield (%)Dimer Yield (%)
1Ethanol80 (Reflux)2.0243542
2DMF1003.0186120
3NMP1203.0167412
4 NMP 120 5.0 16 88 < 2
5Neat14010.01285< 1

Table 1: Optimization of Step 2 ( SN​Ar with Piperazine). Entry 4 represents the validated protocol conditions, balancing high yield with practical reagent quantities.

Analytical Validation

To ensure the integrity of the synthesized 3-Isopropoxy-6-piperazinopyridazine, the following analytical checks are recommended against commercial reference standards[4]:

  • LC-MS: Confirm the presence of the [M+H]+ ion at m/z 223.1.

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic septet of the isopropoxy methine proton around δ 5.3 ppm, the distinct doublets of the pyridazine aromatic protons (AB system) around δ 6.7 - 6.9 ppm, and the broad multiplets corresponding to the piperazine ring protons (NH and CH2​ groups) between δ 2.9 - 3.5 ppm.

References

  • EvitaChem. Buy 3-Isopropoxy-6-piperazinopyridazine (EVT-8584299).
  • Sigma-Aldrich. 3-Isopropoxy-6-(piperazin-1-yl)pyridazine AldrichCPR 83774-20-3.
  • CAS Common Chemistry. 83774-20-3 | 3-(1-Methylethoxy)-6-(1-piperazinyl)pyridazine.
  • ChemicalBook. 3-Isopropoxy-6-(piperazin-1-yl)pyridazine,83774-20-3.

Sources

Application Note: 3-Isopropoxy-6-(piperazin-1-yl)pyridazine as a Versatile Building Block in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Structural Rationale

In modern drug discovery, the strategic selection of molecular building blocks is critical for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) properties of drug candidates. 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (CAS: 83774-20-3) has emerged as a highly versatile bifunctional scaffold that seamlessly integrates two privileged structures: a pyridazine core and a piperazine ring.

  • The Pyridazine Scaffold: Pyridazines (1,2-diazines) are widely utilized as bioisosteres for phenyl rings and other heteroaromatics [1]. Compared to highly lipophilic benzene rings, the introduction of the two adjacent nitrogen atoms lowers the partition coefficient (logP), improves aqueous solubility, and provides unique hydrogen-bond acceptor capabilities. This often translates to reduced hERG liability and improved metabolic stability [1].

  • The Piperazine Moiety: Present in over 100 FDA-approved drugs, the piperazine ring is a cornerstone of medicinal chemistry [2]. It acts as a modular linker, a solubilizing group, and a basic center that can form key electrostatic interactions with target proteins. In this building block, the secondary amine of the piperazine serves as the primary reactive handle [3].

  • The Isopropoxy Group: The isopropoxy substituent at the 3-position provides a localized lipophilic patch. This steric shield can occupy specific hydrophobic pockets within a target receptor or kinase, while also modulating the electron density of the pyridazine ring to tune the basicity of the adjacent nitrogens.

Physicochemical Properties

Understanding the physicochemical baseline of a building block is essential for predicting the behavior of downstream derivatives. The table below summarizes the key properties of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine.

PropertyValueImplication for Drug Design
Chemical Name 3-Isopropoxy-6-(piperazin-1-yl)pyridazineStandardized nomenclature for procurement [4].
CAS Number 83774-20-3Unique identifier for database tracking.
Molecular Formula C11H18N4OLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 222.29 g/mol Highly efficient ligand efficiency (LE) starting point.
H-Bond Donors 1 (Secondary Amine)Reactive site; typically consumed during synthesis.
H-Bond Acceptors 4 (N atoms + O atom)Enhances aqueous solubility and target binding.
Reactivity Handle Secondary AmineAmenable to acylation, alkylation, and arylation.

Synthetic Utility & Reactivity Profile

The true value of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine lies in the nucleophilicity of its piperazine secondary amine. Because the other nitrogen in the piperazine ring is conjugated with the electron-deficient pyridazine core (acting as an vinylogous amide/amidine system), the terminal secondary amine is significantly more nucleophilic. This regioselectivity allows for predictable, high-yielding functionalization without the need for complex protecting group strategies.

Reactivity Center 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (Secondary Amine Handle) Amide Amide Coupling (HATU, DIPEA, R-COOH) Center->Amide Acylation RedAm Reductive Amination (NaBH(OAc)3, R-CHO) Center->RedAm Alkylation SNAr Buchwald-Hartwig / SNAr (Ar-X, Pd-cat or Base) Center->SNAr Arylation Sulfon Sulfonylation (R-SO2Cl, Et3N) Center->Sulfon Sulfonylation

Caption: Primary synthetic workflows for the functionalization of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choices to ensure researchers can troubleshoot and adapt the methods to their specific substrates.

Protocol A: High-Efficiency Amide Coupling

This protocol utilizes HATU to couple the building block with a carboxylic acid.

  • Causality of Reagents: While EDC/HOBt is standard, the secondary amine of a piperazine can sometimes exhibit steric hindrance. HATU provides superior reaction kinetics and higher yields by forming a highly reactive 7-aza-OBt ester intermediate. DIPEA is selected as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve the desired carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) and stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (1.0 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (ninhydrin stain).

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x), water (2x), and brine (1x). The repeated aqueous washes are critical to remove residual DMF and tetramethylurea (the byproduct of HATU).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a DCM/MeOH gradient).

Protocol B: Chemoselective Reductive Amination

This protocol alkylates the piperazine ring using an aldehyde.

  • Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ or NaCNBH₃ because it is a mild reducing agent that selectively reduces the transient iminium ion without over-reducing the starting aldehyde. The addition of catalytic acetic acid accelerates iminium ion formation.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (1.0 equiv.) and the target aldehyde (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (0.1 equiv.). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv.) in portions over 10 minutes to control the mild exotherm.

  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract the aqueous layer with DCM (3x).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling

For synthesizing N-aryl derivatives where standard SNAr is not viable (e.g., unactivated aryl halides).

  • Causality of Reagents: The Pd₂(dba)₃ / RuPhos catalyst system is explicitly chosen because RuPhos is a bulky, electron-rich ligand that excels at coupling secondary amines. It prevents unwanted β-hydride elimination and promotes rapid reductive elimination, ensuring high yields even with sterically hindered aryl bromides.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (1.0 equiv.), the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), RuPhos (0.10 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Degassing: Evacuate and backfill the tube with N₂ three times. Add anhydrous Toluene or 1,4-Dioxane (0.1 M) that has been previously sparged with N₂.

  • Reaction: Seal the tube and heat to 90–100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate and purify by flash chromatography.

Application in Targeted Protein Degradation (PROTACs)

Beyond traditional small-molecule inhibitors, 3-Isopropoxy-6-(piperazin-1-yl)pyridazine is highly valuable in the design of Proteolysis Targeting Chimeras (PROTACs). The piperazine ring is frequently utilized as an "exit vector" to attach PEG or alkyl linkers, while the isopropoxy-pyridazine core can serve as a rigidifying spacer or a direct binding motif for the target protein [2].

PROTAC POI Target Protein Ligand Linker Piperazine-Pyridazine Core (Linker/Spacer) POI->Linker Covalent Bond E3 E3 Ligase Recruiter (e.g., CRBN) Linker->E3 Covalent Bond

Caption: Schematic representation of a PROTAC utilizing the piperazine-pyridazine core as a structural linker.

References

  • Tucaliuc, R. A., et al. (2023). "Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture." Processes, 11(8), 2306. Available at:[Link][1]

  • Gomez, A., et al. (2022). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1." Journal of Agricultural and Food Chemistry, 70(23), 6887–6903. Available at:[Link][2]

  • University of North Carolina at Chapel Hill. (2025). "UNC Chemists Develop Light-Powered Method to Build Key Drug Molecules Faster." UNC Chemistry News. Available at:[Link][3]

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Application Notes & Protocols: Preparation of 3-Isopropoxy-6-piperazinopyridazine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 3-Isopropoxy-6-piperazinopyridazine. The protocols herein are designed for researchers, scientists, and drug development professionals who require accurate and stable compound solutions for experimental assays. By synthesizing principles of chemical handling, solvent properties, and analytical chemistry, this guide establishes a robust methodology to ensure the integrity and reproducibility of research data derived from this compound. We will delve into the causality behind experimental choices, from solvent selection to storage conditions, to provide a self-validating system for compound management.

Introduction: The Scientific Context of 3-Isopropoxy-6-piperazinopyridazine

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Pyridazine derivatives have demonstrated potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The incorporation of a piperazine ring, another critical pharmacophore, often enhances aqueous solubility and allows for versatile structural modifications to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[3][4][5]

3-Isopropoxy-6-piperazinopyridazine combines these two key moieties, making it a compound of interest for screening and drug discovery programs. The accuracy of any biological data generated begins with the precise and reliable preparation of the primary stock solution. DMSO is the solvent of choice for the initial solubilization and storage of most compound libraries due to its broad solubilizing power and miscibility with aqueous media.[6][7] However, its hygroscopic nature and potential for reactivity necessitate a carefully controlled preparation protocol.[8]

This guide provides the foundational procedures to ensure that stock solutions of 3-Isopropoxy-6-piperazinopyridazine are prepared with the highest degree of accuracy, purity, and stability.

Compound Profile and Physicochemical Properties

Understanding the chemical nature of 3-Isopropoxy-6-piperazinopyridazine and the solvent is fundamental to developing a reliable protocol.

Chemical Structure

Caption: Chemical structure of 3-Isopropoxy-6-piperazinopyridazine.

Physicochemical Data Summary

While specific experimental data for this exact molecule is not widely published, we can infer key properties from its constituent parts and related analogs.

PropertyValue / ObservationRationale & Significance
Molecular Formula C₁₁H₁₈N₄ODerived from chemical structure.
Molecular Weight 222.29 g/mol Essential for accurate molarity calculations.
Appearance Likely a solid (off-white to yellow powder)Based on similar heterocyclic compounds. Visual inspection is a primary QC step.
Solvent of Choice Dimethyl Sulfoxide (DMSO)High solubilizing capacity for a wide range of organic molecules.[7] Miscible with water and many organic solvents.[9]
pKa (estimated) Basic (piperazine nitrogens)The piperazine moiety contains basic nitrogen atoms, which can influence solubility in acidic/basic media and potential salt formation.
Stability Light sensitive; HygroscopicPyridazine compounds can be light-sensitive.[10][11] Hygroscopicity is a known characteristic of many amine-containing compounds and DMSO itself.[8][10]

Safety & Handling Precautions

All work must be conducted in a controlled laboratory environment by trained personnel. A full risk assessment should be performed before beginning any work.

  • Engineering Controls : Handle the solid compound and concentrated DMSO solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12] Ensure an eyewash station and safety shower are readily accessible.[10][13]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[11]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[12]

    • Body Protection : A lab coat must be worn at all times.[12]

  • First Aid Measures :

    • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][14]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][14][15]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13][14]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][15]

  • Compound-Specific Hazards : While no specific data exists for 3-Isopropoxy-6-piperazinopyridazine, related pyridazine and piperazine compounds may cause skin, eye, and respiratory irritation.[14][16] Assume the compound is harmful if swallowed or inhaled.[14]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 2 mL of a 10 mM stock solution. Adjust volumes and masses as required.

Required Materials & Equipment
CategoryItemRationale
Compound 3-Isopropoxy-6-piperazinopyridazine (MW: 222.29 g/mol )-
Solvent Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purityAnhydrous grade is critical to prevent compound precipitation and degradation, as DMSO is highly hygroscopic.[8]
Labware Analytical balance (4-decimal place)Required for accurate weighing of small masses to ensure concentration accuracy.[17]
Spatula, weigh paper/boatFor compound transfer.
2 mL amber glass autosampler vial with PTFE-lined capAmber glass protects against photodecomposition.[11][17] PTFE liners provide a chemically inert seal.
Calibrated micropipettes (P1000, P200)For accurate solvent dispensing.
Equipment Vortex mixerTo provide initial mechanical agitation for dissolution.
Bath sonicatorTo provide energy to break up solid particles and enhance dissolution, especially for sparingly soluble compounds.
Step-by-Step Procedure

Step 1: Pre-Protocol Calculations

  • Objective : Determine the mass of 3-Isopropoxy-6-piperazinopyridazine required.

  • Formula : Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Calculation :

    • Mass = (0.010 mol/L) × (0.002 L) × (222.29 g/mol )

    • Mass = 0.0044458 g = 4.45 mg

Step 2: Weighing the Compound

  • Place a weigh boat on the analytical balance and tare to zero.

  • Carefully weigh out approximately 4.45 mg of 3-Isopropoxy-6-piperazinopyridazine. Record the exact mass to four decimal places (e.g., 4.48 mg).

    • Causality: Recording the actual mass is crucial for calculating the true final concentration of the stock solution, which is a key component of data integrity.

Step 3: Compound Solubilization

  • Transfer the weighed compound directly into a clean, dry 2 mL amber glass vial.

  • Using a calibrated P1000 micropipette, add a small amount of anhydrous DMSO (e.g., 1.5 mL) to the vial.

  • Immediately cap the vial tightly to prevent moisture absorption from the air.[8]

  • Vortex the vial for 30-60 seconds to suspend the compound.

  • Place the vial in a bath sonicator and sonicate for 5-10 minutes.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart compound aggregates and significantly accelerates the dissolution process, ensuring a homogenous solution.

Step 4: Final Volume Adjustment & Concentration Calculation

  • After sonication, visually inspect the solution against a bright light source. If any solid particles remain, repeat Step 3.5.

  • Once fully dissolved, bring the solution to the final target volume of 2.0 mL by adding the remaining DMSO.

  • Calculate the final, true concentration based on the actual mass weighed in Step 2.2.

    • Formula : True Conc. (mM) = [Mass (mg) / (MW ( g/mol ) × Volume (mL))] × 1000

    • Example : Using an actual mass of 4.48 mg:

      • True Conc. = [4.48 mg / (222.29 g/mol × 2.0 mL)] × 1000 = 10.08 mM

Step 5: Labeling and Documentation

  • Clearly label the vial with:

    • Compound Name: 3-Isopropoxy-6-piperazinopyridazine

    • True Concentration: (e.g., 10.08 mM)

    • Solvent: Anhydrous DMSO

    • Preparation Date

    • Your Initials

  • Record all details, including the exact mass, final volume, and calculated true concentration, in a laboratory notebook.

Quality Control and Validation

A prepared stock solution is an experimental reagent. Its quality must be validated.

  • Visual Inspection : The final solution should be clear, colorless (or pale yellow), and free of any visible particulate matter. This is the first and most immediate QC check.

  • Solubility Check : After storage and before use, especially after a freeze-thaw cycle, visually inspect the thawed solution for any signs of precipitation. If present, the solution must be gently warmed (to 30-37°C) and vortexed/sonicated to re-dissolve the compound.[8]

  • Analytical Validation (Recommended) : For high-value experiments (e.g., preclinical studies), the concentration and purity of the stock solution should be confirmed using analytical methods such as:

    • ¹H-NMR : Confirms the chemical identity and integrity of the compound in solution.

    • LC-MS : Confirms the identity (mass spectrometry) and purity (liquid chromatography) of the compound.

Storage and Stability

Improper storage is a primary cause of compound degradation and experimental variability.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. Low temperatures slow down potential degradation reactions.[17]
2-8°C for short-term (days).Provides a balance between stability and avoiding repeated freeze-thaw cycles.
Light Store in amber vials and/or in the dark (e.g., in a freezer box).Protects against photodecomposition, a known risk for pyridazine-containing molecules.[10][11][17]
Moisture Use anhydrous DMSO and keep vials tightly capped.Prevents absorption of atmospheric water, which can cause compound precipitation or hydrolysis.[11][13]
Freeze-Thaw Cycles Minimize. Prepare smaller-volume aliquots for daily use.Repeated freezing and thawing can cause compound degradation or precipitation from supersaturated solutions.

Application Workflow: Dilution for Cell-Based Assays

The concentrated DMSO stock is never used directly in experiments. It must be serially diluted to a working concentration.

G stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Dilution 100 µM in Assay Media stock->intermediate 1:100 Dilution (e.g., 2 µL stock + 198 µL media) working Final Working Concentrations (e.g., 0.1, 1, 10 µM) in Assay Plate intermediate->working Serial Dilution (in assay media) plate plate working->plate Addition to Cells

Caption: Workflow for diluting a DMSO stock to working concentrations.

Key Consideration : The final concentration of DMSO in the assay medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cellular toxicity or off-target effects. Always run a "vehicle control" (media + same final % of DMSO) in your experiments.

Troubleshooting

ProblemPossible CauseSolution
Compound will not dissolve Insufficient solvent volume; Compound has low solubility.Add slightly more DMSO. Continue sonication, and gently warm the solution (do not exceed 40°C). If it still does not dissolve, the target concentration may be above its solubility limit.
Precipitation upon storage Solution was supersaturated; Water contamination; Freeze-thaw issues.Gently warm vial to 37°C, vortex, and sonicate to re-dissolve. Ensure anhydrous DMSO was used and the vial is tightly sealed. Prepare fresh aliquots.
Inconsistent experimental results Stock solution degradation; Inaccurate concentration.Prepare a fresh stock solution from solid. Validate concentration with an analytical method if possible. Minimize freeze-thaw cycles.

References

  • Vertex AI Search, SAFETY D
  • BroadPharm, Safety D
  • Fisher Scientific, SAFETY D
  • Vertex AI Search, Safety Handling and Storage Guidelines for Pyridazine Compounds (April 01 2026).
  • Vertex AI Search, 1 - SAFETY D
  • Sigma-Aldrich, SAFETY D
  • Fisher Scientific, SAFETY D
  • PubChem, (3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione. Available at: [Link].

  • Vertex AI Search, PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
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Application Notes and Protocols for In Vitro Cell Viability Assessment of 3-Isopropoxy-6-piperazinopyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for evaluating the in vitro effects of 3-Isopropoxy-6-piperazinopyridazine and its analogs on cell viability. Pyridazine derivatives are a significant class of heterocyclic compounds actively investigated in medicinal chemistry for their potential as therapeutic agents.[1] This document outlines the principles and step-by-step methodologies for three robust and widely adopted cell viability assays: the colorimetric MTT and XTT assays, and the luminescent CellTiter-Glo® assay. Beyond procedural details, this guide emphasizes the rationale behind experimental choices, strategies for data interpretation, and crucial validation steps to ensure scientific rigor. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazinone core and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their versatile binding properties and wide spectrum of pharmacological activities.[1] The incorporation of a piperazine moiety, as seen in 3-Isopropoxy-6-piperazinopyridazine, is a common strategy to modulate the physicochemical properties and biological activity of lead compounds.[2] Members of this chemical family have been explored as inhibitors of various enzymes, including pantothenate kinase and interleukin-2-inducible T-cell kinase (ITK), highlighting their therapeutic potential.[3][4]

Assessing the effect of any new compound on cell viability is a fundamental first step in the drug discovery process. It provides critical information on the compound's potency, therapeutic window, and potential cytotoxicity. This guide details the application of three distinct assays, each relying on a different indicator of cell health, to build a comprehensive viability profile for 3-Isopropoxy-6-piperazinopyridazine.

Principles of Cell Viability Assays

A reliable assessment of cytotoxicity should ideally involve more than one assay method to obtain robust and validated results.[5] This is because different assays measure different cellular parameters, and some compounds can interfere with assay components, leading to misleading data.[6][7][8]

Tetrazolium Salt Reduction Assays (MTT & XTT)

These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[10][11] This conversion is primarily carried out by mitochondrial dehydrogenases in metabolically active cells.[9][11] The resulting formazan crystals must be solubilized with an organic solvent, such as DMSO, before the absorbance can be measured.[12] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[11]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : The XTT assay is a second-generation tetrazolium salt assay that offers an advantage over MTT.[13] The yellow XTT is reduced to a water-soluble orange formazan product.[13] This eliminates the need for the formazan solubilization step, simplifying the protocol and reducing potential errors.[13] The reaction is also largely dependent on mitochondrial dehydrogenases.[13]

ATP Quantitation Assay (CellTiter-Glo®)

This luminescent assay quantifies the amount of adenosine triphosphate (ATP) present, which is a key indicator of metabolically active cells.[14][15] The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP.[14] The procedure involves adding a single reagent directly to the cells, which lyses the cells and initiates the luminescent reaction.[14] The stable, long-lasting signal makes it highly suitable for high-throughput screening.[14]

Experimental Design and Workflow

A logical workflow is essential for efficiently assessing the cytotoxic potential of a novel compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Assay Execution cluster_3 Phase 4: Data Analysis A Stock Solution Preparation (3-Isopropoxy-6-piperazinopyridazine in DMSO) B Cell Culture & Seeding (Plate cells at optimal density) A->B Serial Dilution C Compound Treatment (Expose cells to various concentrations) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Add Assay Reagent (MTT, XTT, or CellTiter-Glo®) D->E F Incubate as per Protocol E->F G Measure Signal (Absorbance or Luminescence) F->G H Data Normalization (% Viability vs. Control) G->H I Dose-Response Curve Generation H->I J IC50 Calculation I->J

Caption: General workflow for in vitro cell viability testing.

Detailed Protocols

The following protocols are designed for a 96-well plate format but can be adapted for other formats (e.g., 384-well).

General Preparatory Steps
  • Compound Preparation : Prepare a concentrated stock solution of 3-Isopropoxy-6-piperazinopyridazine (e.g., 10-50 mM) in sterile DMSO. Store in aliquots at -20°C.

  • Cell Seeding : Culture the chosen cell line to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium.[10][12] Incubate for 18-24 hours to allow for cell attachment and recovery.[9]

  • Serial Dilutions : On the day of treatment, prepare serial dilutions of the compound in culture medium. The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent-induced toxicity.[16]

Protocol 1: MTT Assay
  • Treatment : Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of 3-Isopropoxy-6-piperazinopyridazine. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization : Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the precipitate.[12]

  • Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.[10][12]

Protocol 2: XTT Assay
  • Treatment & Incubation : Follow steps 1 and 2 of the MTT protocol.

  • Reagent Preparation : Thaw the XTT reagent and the electron-coupling reagent at 37°C. Immediately before use, prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions (a common ratio is 50:1 XTT to coupling reagent).[19]

  • XTT Addition : Add 50 µL of the activated XTT solution to each well.[20]

  • Incubation : Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[20][21]

  • Measurement : Gently shake the plate and measure the absorbance of the soluble formazan product at 450 nm. A reference wavelength of 630-660 nm is often used to correct for background absorbance.[21]

Protocol 3: CellTiter-Glo® Luminescent Assay
  • Treatment & Incubation : Follow steps 1 and 2 of the MTT protocol, but use opaque-walled plates suitable for luminescence measurements.[16][22]

  • Plate Equilibration : After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[22]

  • Reagent Addition : Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[14]

  • Cell Lysis : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[22]

  • Signal Stabilization : Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Measurement : Record the luminescence using a plate luminometer.[16]

Data Analysis and Interpretation

  • Background Subtraction : For absorbance assays, subtract the average absorbance value from the "medium only" blank wells.

  • Normalization : Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Dose-Response Curve : Plot the % Viability against the logarithm of the compound concentration.

  • IC50 Calculation : Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Data Summary Table
Assay TypePrincipleEndpointWavelength/SignalSolubilization Step
MTT Mitochondrial Dehydrogenase ActivityColorimetric (Absorbance)570 nmYes (DMSO)[12]
XTT Mitochondrial Dehydrogenase ActivityColorimetric (Absorbance)450 nm[21]No[13]
CellTiter-Glo® ATP QuantificationLuminescenceN/ANo (Lysis in reagent)[14]

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following validation steps:

  • Compound Interference Check : Run parallel experiments on a cell-free plate. Add the compound dilutions and the assay reagents to the wells to check if 3-Isopropoxy-6-piperazinopyridazine directly reduces the tetrazolium salts or inhibits the luciferase enzyme.[23] Any intrinsic color or fluorescence of the compound should also be noted.

  • Microscopic Examination : Visually inspect the cells under a microscope before adding the assay reagents. This can provide a qualitative confirmation of cell death or changes in morphology that should correlate with the assay results.[6]

  • Orthogonal Assay Confirmation : If significant cytotoxicity is observed, confirm the results using a mechanistically different assay. For example, if an MTT assay shows a decrease in viability, confirm this with an ATP-based assay or a dye-exclusion method like Trypan Blue.

G cluster_0 Primary Screen cluster_1 Validation & Controls cluster_2 Outcome A MTT Assay Result (Metabolic Activity) B CellTiter-Glo® Assay (ATP Level) A->B Cross-Validation C Microscopy (Morphology Check) A->C Cross-Validation D Compound Interference Test (Cell-Free Control) A->D Cross-Validation E Validated Cytotoxicity Profile (IC50 Value) B->E Confirms C->E Confirms D->E Confirms

Caption: Self-validating system for cytotoxicity assessment.

Conclusion

This guide provides a robust framework for assessing the in vitro cell viability effects of 3-Isopropoxy-6-piperazinopyridazine. By employing multiple assay formats with distinct biochemical principles, researchers can mitigate the risk of compound-specific artifacts and generate high-quality, reliable data. Adherence to these detailed protocols, combined with rigorous self-validation checks, will ensure the trustworthiness of the findings, which is paramount for making informed decisions in any drug discovery and development pipeline.

References

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega. Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual. Promega. Retrieved from [Link]

  • Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Bio-protocol. Retrieved from [Link]

  • Tan, S. H., et al. (2021). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 11(1), 1-14. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. OUS Research. Retrieved from [Link]

  • Elabscience. (n.d.). XTT Cell Proliferation Assay Kit. Elabscience. Retrieved from [Link]

  • Promega Corporation. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Technical Manual. Promega. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro cytotoxicity assay. Bio-protocol. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • ResearchGate. (2019). What reason can affect drug concentration to cell viability in MTT assay?. ResearchGate. Retrieved from [Link]

  • protocols.io. (n.d.). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. Retrieved from [Link]

  • Wilmer, M. J., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 12, 638829. Retrieved from [Link]

  • ResearchGate. (2023). Does the drugs can increase cell viability in dose dependent manner in L929 cells during MTT assay?. ResearchGate. Retrieved from [Link]

  • Sharma, L. K., et al. (2018). LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. IMTM. Retrieved from [Link]

  • Adan, A., et al. (2016). Guidelines for cell viability assays. The FEBS Journal, 283(14), 2649-2665. Retrieved from [Link]

  • MDPI. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2012). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry, 55(21), 9596-9609. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine.... ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tetrazine-mediated bioorthogonal removal of 3-isocyanopropyl groups enables the controlled release of nitric oxide in vivo. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Retrieved from [Link]

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Application Notes and Protocols: 3-Isopropoxy-6-piperazinopyridazine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted therapeutics by enabling the degradation of previously "undruggable" proteins. However, the design of the linker connecting the target-binding ligand and the E3 ligase recruiter remains a critical bottleneck. 3-Isopropoxy-6-piperazinopyridazine (CAS 83774-20-3) has emerged as a highly specialized, rigid building block designed to overcome the limitations of traditional flexible polyethylene glycol (PEG) linkers. By restricting conformational degrees of freedom, this scaffold minimizes the entropic penalty of ternary complex formation, thereby driving highly cooperative protein-protein interactions (PPIs) between the target and the E3 ligase. This application note details the mechanistic rationale, synthetic integration, and validation protocols for utilizing this compound in advanced drug development.

Mechanistic Causality: The Role of Rigid Linkers in TPD

In targeted protein degradation (TPD), the linker is not merely a passive spacer; it actively dictates degradation efficiency, selectivity, and oral bioavailability .

  • The Pyridazine Core : Traditional alkyl or PEG linkers possess high conformational flexibility (numerous rotatable bonds), which incurs a massive entropic penalty ( ΔS ) when the PROTAC must freeze into a single bioactive conformation to bridge two proteins. The sp2-hybridized pyridazine ring acts as a rigid vector, pre-organizing the molecule and lowering the thermodynamic barrier to form the Target-PROTAC-E3 ternary complex.

  • The Piperazine Moiety : Provides a highly nucleophilic secondary amine, enabling efficient and regioselective amide coupling or SN2 alkylation with E3 ligase ligands (e.g., VHL or CRBN binders). The cyclic nature of piperazine further restricts the dihedral angles of the resulting amide bond.

  • The Isopropoxy Group : Modulates the topological polar surface area (TPSA). While the nitrogen-rich pyridazine and piperazine rings ensure aqueous solubility, the lipophilic isopropoxy group shields this polarity, enhancing transcellular permeability and optimizing the LogP for oral bioavailability .

Quantitative Data: Linker Property Comparison

To illustrate the structural advantages, Table 1 compares traditional flexible linkers with the rigid pyridazine-piperazine scaffold.

Table 1: Comparative Physicochemical Profile of PROTAC Linker Motifs

PropertyFlexible PEG Linker (PEG3-4)Rigid Pyridazine-Piperazine ScaffoldImpact on Drug Development
Conformational Degrees of Freedom High (>15 rotatable bonds)Low (Restricted rotation)Rigid linkers reduce entropic penalty ( ΔS ) upon ternary complex formation.
Aqueous Solubility ExcellentModerate to GoodPyridazine nitrogen atoms maintain solubility despite rigidity.
Cell Permeability (PAMPA) Poor to ModerateHighIsopropoxy group shields polarity, enhancing membrane crossing.
Ternary Complex Cooperativity ( α ) Often neutral or negative ( α≤1 )Often positive ( α>1 )Pre-organization forces favorable E3-Target protein-protein interactions (PPIs).

Experimental Workflows and Protocols

The following protocols establish a self-validating system: synthesizing the PROTAC, confirming its biochemical mechanism (ternary complex formation), and validating its cellular efficacy (target degradation).

Protocol 1: Bioconjugation Strategy (Synthesis of PROTAC Intermediate)

Causality: The secondary amine of 3-Isopropoxy-6-piperazinopyridazine is sterically hindered by the adjacent rigid rings. Therefore, highly reactive uronium-based coupling reagents (HATU) are required instead of standard EDC/NHS to ensure high conversion rates.

Step-by-Step Methodology:

  • Preparation : Dissolve the E3 ligase ligand containing a free carboxylic acid (1.0 eq, e.g., VHL-ligand-COOH) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation : Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling : Add 3-Isopropoxy-6-piperazinopyridazine (1.1 eq) dropwise to the activated mixture.

  • Reaction : Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress via LC-MS until the starting material is consumed.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the PROTAC intermediate.

Workflow B1 3-Isopropoxy-6-piperazinopyridazine (Rigid Scaffold) Coupling Amide Coupling (HATU, DIPEA, DMF) B1->Coupling B2 E3 Ligase Ligand (with Carboxylic Acid) B2->Coupling Intermediate PROTAC Intermediate Coupling->Intermediate High Yield Amidation Final Final PROTAC Molecule Intermediate->Final TargetLigand Target Binding Moiety (SNAr or Cross-Coupling) TargetLigand->Final Conjugation

Step-by-step synthetic workflow for PROTAC assembly using the rigid pyridazine-piperazine scaffold.

Protocol 2: In Vitro Ternary Complex Validation (TR-FRET Assay)

Causality: Before advancing to cellular assays, it is imperative to prove that the synthesized PROTAC successfully bridges the target and the E3 ligase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) quantifies the cooperativity ( α ) of this interaction. A rigid linker should yield a distinct bell-shaped curve (the "hook effect").

Step-by-Step Methodology:

  • Reagent Preparation : Prepare solutions of Terbium (Tb)-labeled E3 ligase (e.g., VHL) and Alexa Fluor 647 (AF647)-labeled Target Protein in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Titration : Prepare a 12-point, 3-fold serial dilution of the synthesized PROTAC in DMSO.

  • Incubation : In a 384-well low-volume microplate, mix 5 µL of the Tb-E3 ligase (final concentration 2 nM), 5 µL of the AF647-Target (final concentration 50 nM), and 100 nL of the PROTAC dilution.

  • Equilibration : Seal the plate and incubate at room temperature for 2 hours to allow the ternary complex to reach thermodynamic equilibrium.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm).

  • Analysis : Calculate the FRET ratio (665/615 nm). Plot the ratio against the PROTAC concentration to determine the EC50​ and observe the hook effect at high concentrations, validating successful ternary complex formation.

Protocol 3: Cellular Target Degradation Assay (Western Blotting)

Causality: Biochemical binding does not guarantee cellular degradation. The PROTAC must permeate the cell membrane (facilitated by the isopropoxy group) and hijack the Ubiquitin-Proteasome System (UPS). This protocol validates the ultimate therapeutic endpoint.

Step-by-Step Methodology:

  • Cell Seeding : Seed the target cancer cell line in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Treatment : Treat cells with the PROTAC at varying concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for 24 hours.

  • Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer : Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% BSA. Probe with primary antibodies against the Target Protein and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C. Follow with HRP-conjugated secondary antibodies.

  • Visualization : Develop using ECL substrate and image on a chemiluminescence imaging system. Quantify band intensities using ImageJ to calculate the DC50​ (concentration at which 50% of the target is degraded).

PROTAC_Pathway Target Target Protein (e.g., Kinase) Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary Binds Target Ligand PROTAC PROTAC Molecule (Pyridazine Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Cleavage

Mechanism of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

References

  • Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 2019.[Link]

  • Xiao, L., et al. "Targeting SWI/SNF ATPases in enhancer-addicted prostate cancer." Nature, 2022.[Link]

Reagents and catalysts for 3-Isopropoxy-6-piperazinopyridazine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Catalysts for the Functionalization of 3-Isopropoxy-6-piperazinopyridazine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary

3-Isopropoxy-6-(piperazin-1-yl)pyridazine (CAS: 83774-20-3) is a highly versatile building block widely utilized in medicinal chemistry and drug discovery. The pyridazine core serves as an excellent bioisostere for benzene or pyridine, modulating physicochemical properties such as aqueous solubility and logP. The primary reactive handle of this scaffold is the secondary amine of the piperazine ring. As a Senior Application Scientist, I have designed this guide to detail the three most critical late-stage functionalizations of this moiety: Arylation (Buchwald-Hartwig), Acylation (Amidation), and Alkylation (Reductive Amination).

Mechanistic Framework & Pathway Design

Pathways A 3-Isopropoxy-6- (piperazin-1-yl)pyridazine B Buchwald-Hartwig Cross-Coupling (Aryl Halides) A->B RuPhos Pd G3 C Amidation (Carboxylic Acids) A->C HATU / DIPEA D Reductive Amination (Aldehydes/Ketones) A->D NaBH(OAc)3

Caption: Key synthetic pathways for 3-isopropoxy-6-piperazinopyridazine functionalization.

Arylation via Buchwald-Hartwig Cross-Coupling

Expertise & Causality: Coupling the secondary amine of the piperazine ring to an aryl or heteroaryl halide requires a catalyst system that can suppress β-hydride elimination while facilitating rapid reductive elimination. Third-generation (G3) Buchwald precatalysts, specifically RuPhos Pd G3 , are the gold standard for this transformation[1]. The G3 precatalyst features a mesylate leaving group that ensures rapid activation under mildly basic conditions, generating the active L-Pd(0) species[2]. RuPhos, a bulky biarylphosphine ligand, creates a sterically demanding environment that prevents off-target binding and promotes the coupling of sterically hindered secondary amines[1]. High-throughput experimentation (HTE) data spanning over 39,000 reactions consistently identifies RuPhos Pd G3 as a top-tier catalyst for secondary amine arylation[3].

Mechanism A RuPhos Pd G3 Precatalyst B Base-Mediated Activation (Generation of L-Pd(0)) A->B C Oxidative Addition (Aryl Halide Insertion) B->C D Amine Coordination & Deprotonation C->D E Reductive Elimination (Product Release) D->E E->B Catalytic Cycle

Caption: Catalytic cycle of RuPhos Pd G3-mediated Buchwald-Hartwig amination.

Self-Validating Protocol: Buchwald-Hartwig Amination

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the target aryl halide (1.0 equiv), 3-isopropoxy-6-(piperazin-1-yl)pyridazine (1.1 equiv), RuPhos Pd G3 (2–5 mol%), and RuPhos ligand (2–5 mol%).

  • Base Addition: Add a mild base such as Cs₂CO₃ (2.0 equiv). Causality Note: While NaOtBu is a stronger base, Cs₂CO₃ provides superior functional group tolerance, preventing the degradation of sensitive moieties on the aryl halide.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a septum and sparge with argon for 10 minutes. Validation: Removing dissolved oxygen is critical; failure to do so will visibly precipitate palladium black (degraded Pd(0)) prematurely.

  • Reaction: Heat the mixture to 85–100 °C for 4–12 hours. Monitor via LC-MS. The disappearance of the aryl halide mass and the emergence of the product mass confirm reaction progression.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and spent catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

Acylation via HATU-Mediated Amidation

Expertise & Causality: For the formation of amide bonds, HATU is vastly superior to traditional carbodiimides (e.g., EDC/DCC)[4]. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU accelerates the coupling reaction through a neighboring-group effect, where the nitrogen atom in the pyridine ring of HOAt assists in the aminolysis step[5]. This is critical when coupling the piperazine secondary amine with sterically hindered or chiral carboxylic acids, as HATU minimizes racemization and maximizes yield[4]. N,N-Diisopropylethylamine (DIPEA) is the preferred base due to its steric bulk, which prevents it from acting as a competing nucleophile[5].

Self-Validating Protocol: HATU Amidation

  • Pre-activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or DCM (0.1–0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir the mixture at room temperature for 15–30 minutes. Validation: A slight color change (often turning pale yellow) visually confirms the formation of the highly reactive HOAt active ester.

  • Coupling: Add 3-isopropoxy-6-(piperazin-1-yl)pyridazine (1.1 equiv) to the pre-activated mixture. Stir at room temperature for 2–6 hours.

  • Workup (DMF Solvent): Dilute the reaction with EtOAc and wash with a 5% aqueous LiCl solution (3x). Causality Note: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent. Wash with saturated NaHCO₃, then brine.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Alkylation via Reductive Amination

Expertise & Causality: To append alkyl groups to the piperazine ring, reductive amination is preferred over direct Sₙ2 alkylation to avoid over-alkylation (quaternization of the amine). Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. Unlike NaBH₄, STAB is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde or ketone. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it perfectly tuned for this transformation.

Self-Validating Protocol: Reductive Amination

  • Imine Formation: Dissolve 3-isopropoxy-6-(piperazin-1-yl)pyridazine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0–2.0 equiv) to adjust the pH to ~4-5. Stir at room temperature for 1 hour. Causality Note: Mild acidity is required to protonate the carbonyl oxygen, facilitating nucleophilic attack and subsequent dehydration to form the iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5–2.0 equiv) portion-wise. Stir at room temperature for 4–12 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer is basic (pH ~8). Validation: The basic pH ensures the piperazine product is fully deprotonated and partitions into the organic layer.

  • Extraction: Extract with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

Quantitative Data Summary

Table 1: Reagent Selection Matrix for Piperazine Functionalization

Functionalization TypePrimary Reagent / CatalystAdditive / BaseRecommended SolventTemp (°C)Reaction Time
Arylation RuPhos Pd G3 (2-5 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane85–1004–12 h
Acylation HATU (1.2 eq)DIPEA (3.0 eq)DMF or DCM20–252–6 h
Alkylation NaBH(OAc)₃ (1.5-2.0 eq)AcOH (1.0 eq)DCE or DCM20–254–12 h

Table 2: Catalyst Optimization for C-N Cross-Coupling (Secondary Amines)

Catalyst GenerationLigandLeaving GroupActivation TempSteric Tolerance
Pd G1 VariableChlorideHigh (>100 °C)Low
Pd G2 BiarylphosphineChlorideModerate (80 °C)Moderate
RuPhos Pd G3 RuPhosMesylateLow (RT to 60 °C)High

References

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]

  • ChemRxiv. Probing the Chemical "Reactome" with High Throughput Experimentation Data. Available at:[Link]

  • ResearchGate. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Isopropoxy-6-piperazinopyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Overview

3-Isopropoxy-6-piperazinopyridazine is a heterocyclic compound featuring a lipophilic isopropoxy group and a polar piperazine ring attached to a central pyridazine core. While the piperazine moiety is classically incorporated into drug scaffolds to enhance aqueous solubility[1], researchers frequently encounter severe precipitation issues when formulating this specific derivative in physiological buffers (pH 7.4). This technical guide provides mechanistic insights, a diagnostic workflow, and field-proven, self-validating protocols to overcome these solubility barriers.

Diagnostic Workflow

SolubilityWorkflow Start Poor Aqueous Solubility 3-Isopropoxy-6-piperazinopyridazine Check_pH Is the target assay pH flexible? Start->Check_pH SaltForm Salt Formation (e.g., HCl, Mesylate) Target pH < 5.0 Check_pH->SaltForm Yes InVitro In Vitro Assay? Check_pH->InVitro No (Requires pH 7.4) Cosolvent Co-solvent Cascade (DMSO, PEG400, Buffer) InVitro->Cosolvent Yes InVivo In Vivo Dosing? InVitro->InVivo No Cyclodextrin Complexation (20% HP-β-CD in PBS) InVivo->Cyclodextrin Aqueous IV/PO LipidForm Amorphous Solid Dispersion InVivo->LipidForm High Dose PO

Decision matrix for optimizing the aqueous solubility of 3-Isopropoxy-6-piperazinopyridazine.

Troubleshooting Guide & FAQs

Q1: Mechanistically, why does 3-Isopropoxy-6-piperazinopyridazine precipitate in physiological buffers (pH 7.4)? A: The solubility profile is dictated by the ionization state of the piperazine ring. While unsubstituted piperazine has a high pKa (~9.7–9.8)[2], conjugating it to the electron-deficient pyridazine ring[3] withdraws electron density, significantly lowering the pKa of the distal secondary amine (typically to ~7.5–8.0). At a physiological pH of 7.4, a substantial fraction of the compound exists as the uncharged free base. In this un-ionized state, the lipophilic 3-isopropoxy group dominates the physicochemical profile, driving hydrophobic aggregation and rapid crystal lattice formation, which manifests as precipitation[4].

Q2: How can I leverage pH adjustment and salt formation to keep it in solution? A: If your experimental design permits acidic conditions (e.g., gastric simulation or specific analytical assays), lowering the pH below the compound's pKa ensures complete protonation of the piperazine nitrogen. Converting the free base into a salt (such as a hydrochloride or mesylate salt) disrupts the stable free-base crystal lattice and maximizes ion-dipole interactions with water[4]. For optimal thermodynamic stability, target a formulation pH of 4.0–5.0.

Q3: My in vitro cellular assay requires strict pH 7.4 and a maximum of 0.5% DMSO. How do I prevent "solvent crash"? A: "Solvent crash" occurs when a compound dissolved in 100% DMSO is directly spiked into an aqueous buffer; the DMSO rapidly diffuses into the water, leaving the lipophilic free base stranded without a solvation shell, causing immediate micro-precipitation. The Fix: Implement a co-solvent cascade. Instead of a direct spike, create an intermediate dilution using a co-solvent blend (e.g., DMSO and PEG400). This creates a thermodynamic bridge, allowing the compound to remain solvated as it transitions into the final aqueous environment.

Q4: I need to dose this compound in vivo (IV/PO) at 10 mg/kg. What is the most reliable formulation? A: For in vivo applications where pH 7.4 must be maintained to prevent injection-site necrosis or hemolysis, Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard. The hydrophobic cavity of the cyclodextrin dynamically encapsulates the lipophilic isopropoxy-pyridazine core, while the protonatable piperazine moiety remains solvent-exposed, forming a highly soluble inclusion complex[1].

Quantitative Data Summary

Formulation StrategyMechanism of SolubilizationTarget ApplicationExpected Solubility Limit
Direct Buffer (pH 7.4) Free base dissolutionBaseline Control< 0.05 mg/mL
Mesylate Salt (pH < 5) Ion-dipole interactionAnalytical / Gastric Sim.> 10.0 mg/mL
Co-solvent Cascade Thermodynamic bridgingIn vitro cellular assays1.0 - 5.0 mg/mL
20% HP-β-CD Hydrophobic encapsulationIn vivo dosing (IV/PO)5.0 - 15.0 mg/mL

Detailed Experimental Protocols

Protocol 1: Co-solvent Cascade for In Vitro Assays

Causality: Direct dilution forces a rapid polarity shift, causing precipitation. Stepwise dilution lowers the dielectric constant of the immediate microenvironment, preventing the free base from crashing out.

  • Stock Preparation: Dissolve 3-Isopropoxy-6-piperazinopyridazine in 100% anhydrous DMSO to yield a 10 mM stock.

  • Intermediate Solubilization: In a fresh vial, combine 50 µL of the DMSO stock with 450 µL of PEG400. Vortex continuously for 30 seconds to ensure homogeneous dispersion.

  • Aqueous Transition: Slowly add 500 µL of PBS (pH 7.4) dropwise to the mixture while sonicating. This yields a 1 mM intermediate stock (5% DMSO, 45% PEG400, 50% PBS).

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into the final cellular assay media (yielding 0.5% DMSO, 4.5% PEG400, 100 µM compound).

  • Self-Validation Step: Centrifuge the final media at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. Analyze the supernatant via LC-MS or UV-Vis; a >95% concentration recovery confirms the absence of a solvent crash.

Protocol 2: 20% HP-β-CD Formulation for In Vivo Dosing

Causality: HP-β-CD requires physical energy (heat/sonication) to displace water molecules from its hydrophobic cavity and replace them with the lipophilic isopropoxy-pyridazine core of the API.

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile PBS (pH 7.4). Adjust the final volume to 100 mL and sterile filter (0.22 µm).

  • API Addition: Weigh 10 mg of 3-Isopropoxy-6-piperazinopyridazine free base powder and add it directly to 1 mL of the 20% HP-β-CD vehicle. Crucial: Do not pre-dissolve the API in DMSO, as DMSO molecules will preferentially occupy the cyclodextrin cavity, blocking the API.

  • Complexation: Place the suspension in a bath sonicator set to 37°C for 45 minutes. The mechanical energy and mild heat drive the complexation process until the solution turns completely clear.

  • Self-Validation Step: Pass the resulting solution through a 0.22 µm PVDF syringe filter. Quantify the pre- and post-filtration concentrations using UV-Vis spectroscopy. A concentration match confirms true thermodynamic complexation rather than a transient kinetic suspension.

References[2] p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Source: researchgate.net. URL:Link[3] The pyridazine heterocycle in molecular recognition and drug discovery. Source: nih.gov. URL: Link[4] A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. Source: benchchem.com. URL: Link[1] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Source: acs.org. URL: Link

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 3-Isopropoxy-6-piperazinopyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-Isopropoxy-6-piperazinopyridazine .

This molecule presents a classic chromatographic challenge: it features a highly basic secondary amine within its piperazine moiety (pKa ~9.8) and a weakly basic, UV-active pyridazine ring. This dual-basicity often results in poor retention and severe peak distortion on standard reversed-phase columns. This guide provides a causality-driven framework to overcome these challenges.

Workflow Visualization: Mobile Phase Optimization Strategy

HPLC_Optimization Start Start: 3-Isopropoxy-6- piperazinopyridazine Assess Assess Analyte Properties (Basic Piperazine, pKa ~9.8) Start->Assess Path1 High pH Strategy (pH 10.0 - 10.5) Assess->Path1 Suppress Ionization Path2 Low pH Strategy (pH 2.5 - 3.0) Assess->Path2 Protonate Analyte Col1 High-pH Stable C18 (e.g., Hybrid Silica) Path1->Col1 Col2 Base-Deactivated C18 or Mixed-Mode (Cation-Exchange) Path2->Col2 Buffer1 Ammonium Bicarbonate + Acetonitrile Col1->Buffer1 Buffer2 Phosphate Buffer + TFA or Ion-Pairing Agent Col2->Buffer2 Eval Evaluate Peak Shape & Retention Buffer1->Eval Buffer2->Eval Tailing Peak Tailing Observed? Eval->Tailing AddBase Add Silanol Masking Agent (e.g., 0.1% TEA/DEA) Tailing->AddBase Yes Success Optimized Method Achieved Tailing->Success No AddBase->Eval Re-evaluate

Decision matrix for optimizing HPLC mobile phases for basic piperazine derivatives.

Section 1: Expert Troubleshooting & FAQs

Q1: Why does 3-Isopropoxy-6-piperazinopyridazine exhibit severe peak tailing and poor retention on standard C18 columns? Causality & Mechanism: The piperazine ring contains a secondary amine that remains fully protonated (cationic) at neutral or slightly acidic pH levels (pH 4–7). Standard silica-based C18 columns contain residual silanol groups (-Si-OH) that begin to ionize into negatively charged silanoxanes (-Si-O⁻) above pH 3.5. The electrostatic attraction between the cationic piperazine moiety and the anionic silanols creates secondary cation-exchange interactions[1]. This dual-retention mechanism (hydrophobic partitioning + ionic binding) causes the analyte molecules to desorb at different rates, resulting in asymmetric peak tailing. Furthermore, the high polarity of the protonated piperazine drastically reduces its hydrophobic interaction with the C18 alkyl chains, leading to early elution and poor retention[2].

Q2: Should I use a high-pH or low-pH mobile phase strategy? Expert Insight: Both strategies are viable, but they operate on fundamentally different mechanistic principles:

  • High-pH Strategy (pH > 10.5): By raising the mobile phase pH at least 1-2 units above the pKa of the piperazine amine (e.g., using 10 mM Ammonium Bicarbonate adjusted with ammonia), the secondary amine is deprotonated and rendered neutral. This eliminates ionic interactions with silanols and maximizes hydrophobic retention. Crucial caveat: This requires a high-pH tolerant column (e.g., ethylene-bridged hybrid silica) to prevent the dissolution of the silica matrix.

  • Low-pH Strategy (pH 2.5 - 3.0): Using a strong acidic buffer (e.g., 50 mM Phosphate buffer at pH 3.0) ensures that both the piperazine amine and the residual silanols are fully protonated. Protonated silanols (-Si-OH) are neutral, effectively shutting down the secondary cation-exchange interactions. However, because the analyte is highly polar at this pH, you must either use an ion-pairing agent (like 5 mM sodium heptanesulfonate) to increase apparent hydrophobicity or switch to a mixed-mode stationary phase[3].

Q3: How do I mitigate tailing if I am restricted to standard acidic mobile phases without ion-pairing agents? Troubleshooting: If you cannot use high pH or ion-pairing agents (e.g., due to LC-MS compatibility issues), you can employ silanol masking agents. Adding a small concentration (0.1% - 0.2% v/v) of a volatile basic modifier like Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase introduces a competing base[4]. The TEA/DEA molecules aggressively bind to the active silanol sites, "masking" them from the 3-Isopropoxy-6-piperazinopyridazine analyte and forcing the separation to rely solely on hydrophobic partitioning[4].

Q4: Are there alternative chromatographic modes if reversed-phase (RP-HPLC) fails to provide adequate retention? Alternative Approaches: Yes. For highly polar, basic compounds like piperazine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode chromatography are excellent alternatives.

  • HILIC: Utilizes a polar stationary phase (e.g., bare silica or cyano) and a highly organic mobile phase (e.g., 95% Acetonitrile with 5% aqueous ammonium acetate). Retention increases as the aqueous content decreases, making it ideal for polar bases[5].

  • Mixed-Mode: Columns like Primesep 100 incorporate both hydrophobic alkyl chains and embedded cation-exchange groups. This allows the mobile phase (e.g., Acetonitrile/Water with TFA) to independently control hydrophobic and ionic interactions, providing robust retention for piperazines without complex ion-pairing reagents[2][3].

Section 2: Quantitative Data & Mobile Phase Comparison

The following table summarizes the expected chromatographic behavior of 3-Isopropoxy-6-piperazinopyridazine under various mobile phase conditions, based on established data for basic piperazine derivatives.

Table 1: Impact of Mobile Phase Composition on Chromatographic Parameters

Mobile Phase Composition (Aqueous / Organic)pHAdditive / ModifierRetention Factor (k')Tailing Factor (Tf)Mechanism / Observation
80% Water / 20% Acetonitrile6.5None< 0.5> 3.5Severe silanol interaction; poor retention.
55% 50mM NaH2PO4 / 45% Methanol3.0None1.21.8Silanols protonated; moderate tailing.
70% Water / 30% Methanol2.55 mM Heptanesulfonic Acid4.51.2Excellent retention via ion-pairing.
60% Water / 40% Acetonitrile3.00.1% Diethylamine (DEA)1.51.1Silanols masked; sharp peaks[4].
50% 10mM NH4HCO3 / 50% Acetonitrile10.5Ammonia (pH adjustment)5.81.05Analyte neutralized; ideal RP partitioning.
Section 3: Self-Validating Experimental Protocols
Protocol A: High-pH Reversed-Phase Method Development

Objective: Achieve baseline separation and symmetrical peak shape (Tf < 1.5) by completely neutralizing the piperazine moiety.

Materials:

  • Ethylene-bridged hybrid C18 column (e.g., 150 x 4.6 mm, 3.5 µm)

  • 10 mM Ammonium Bicarbonate (NH4HCO3)

  • Ammonium Hydroxide (NH4OH)

  • HPLC-grade Acetonitrile

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.79 g of NH4HCO3 in 1.0 L of ultrapure water.

  • pH Adjustment: Add drops of concentrated NH4OH while monitoring with a calibrated pH meter until the pH reaches exactly 10.5. Filter through a 0.22 µm nylon membrane.

  • System Equilibration: Install the hybrid C18 column. Purge the system with 50% Buffer / 50% Acetonitrile at 1.0 mL/min. Monitor the baseline at 254 nm (targeting the pyridazine chromophore) until stable (approx. 20 column volumes).

  • Sample Preparation: Dissolve the 3-Isopropoxy-6-piperazinopyridazine standard in the initial mobile phase to a concentration of 0.1 mg/mL. Self-Validation Check: Ensure the sample solvent matches the mobile phase precisely to prevent injection-induced peak fronting[4].

  • Execution: Inject 10 µL. Run isocratically at 1.0 mL/min.

  • Validation Criteria: Calculate the USP Tailing Factor (Tf) at 5% peak height. If Tf > 1.5, verify the mobile phase pH; a drop in pH indicates the amine is re-ionizing.

Protocol B: Low-pH Ion-Pairing Method

Objective: Retain the protonated analyte using an anionic ion-pairing reagent while suppressing silanol ionization.

Materials:

  • Base-deactivated C18 column

  • Phosphoric acid (H3PO4)

  • Sodium heptanesulfonate

  • HPLC-grade Methanol

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 1.01 g of sodium heptanesulfonate (5 mM) in 1.0 L of ultrapure water. Add 0.15 mL of concentrated phosphoric acid to adjust the pH to ~2.5[1].

  • Mobile Phase Blending: Prepare a mixture of 70% Aqueous Phase and 30% Methanol (v/v). Degas thoroughly via ultrasonication or helium sparging.

  • Column Saturation: Ion-pairing agents require extensive equilibration to dynamically coat the stationary phase. Flush the column at 1.0 mL/min for at least 60 minutes prior to the first injection.

  • Execution & Optimization: Inject the sample. If the retention time is too long, increase the methanol concentration in 5% increments. If retention is too short, increase the heptanesulfonate concentration to 10 mM.

References
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchG
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers - Benchchem.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection - ResearchG
  • HPLC Methods for analysis of Piperazine - HELIX Chrom
  • HPLC Analysis of Piperazine on Primesep 100 - hplc-shop.de.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - ACS Omega.

Sources

Flash chromatography purification methods for 3-Isopropoxy-6-piperazinopyridazine impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Isopropoxy-6-piperazinopyridazine (CAS 83774-20-3). As a building block in drug development, this molecule presents unique chromatographic challenges due to its highly polar, basic secondary amine (piperazine) and the electron-deficient pyridazine core [[1]](1].

This guide is designed for research scientists and provides field-proven, mechanistically grounded troubleshooting strategies to overcome peak tailing, resolve co-eluting impurities, and maximize recovery yields.

Workflow: Method Development for Basic Amines

PurificationWorkflow Start Crude 3-Isopropoxy-6- piperazinopyridazine Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess Decision High % Unreacted Piperazine? Assess->Decision AqueousWash Basic Aqueous Wash (pH > 10) Decision->AqueousWash Yes PhaseSelect Select Stationary Phase Decision->PhaseSelect No AqueousWash->PhaseSelect BareSilica Bare Silica (NP) Requires 1-5% NH4OH PhaseSelect->BareSilica AmineSilica Amine-Silica (KP-NH) No modifier needed PhaseSelect->AmineSilica RevPhase Reversed-Phase (C18) Requires 0.1% NH4OH PhaseSelect->RevPhase

Fig 1: Flash chromatography decision matrix for basic piperazine-pyridazine derivatives.

Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing and low recovery when purifying 3-Isopropoxy-6-piperazinopyridazine on standard bare silica?

The Causality: Bare silica gel acts as a Brønsted acid (pKa ~4.5–5.0). The secondary amine on the piperazine ring is a strong Brønsted base (pKa ~9.8). When you load this compound onto bare silica, it triggers a strong ion-exchange interaction rather than simple adsorption. This causes the compound to streak down the column, resulting in severe peak tailing, broad fractions, and irreversible retention 2[2].

The Solution: You must neutralize the acidic silanol groups.

  • Mobile Phase Modification: Add a competing amine (e.g., 1-5% Triethylamine or Ammonium Hydroxide) to your Dichloromethane/Methanol (DCM/MeOH) gradient. The small modifier molecules occupy the active silanol sites, allowing your product to elute sharply 3[3].

  • Stationary Phase Swap: Switch to an amine-functionalized silica column (e.g., KP-NH). The covalently bonded aminopropyl groups create a basic surface (pKa ~9.8) that repels the piperazine derivative, eliminating the need for toxic mobile phase modifiers 3[3].

Q2: How do I separate the desired mono-substituted product from the bis-substituted impurity?

The Causality: During synthesis, if both nitrogens of the piperazine ring react, you generate a bis-substituted impurity (e.g., 1,4-bis(6-isopropoxypyridazin-3-yl)piperazine). Because this impurity lacks a free secondary amine, it is significantly less polar and more lipophilic than your target mono-substituted product.

The Solution: Exploit this lipophilicity gap using Reversed-Phase (C18) chromatography. Under basic reversed-phase conditions (e.g., 0.1% NH₄OH in Water/Acetonitrile), the mono-substituted product remains slightly more polar and will elute earlier than the highly lipophilic bis-substituted impurity 4[4].

Q3: My product co-elutes with unreacted piperazine, but I can't see the piperazine on my UV detector. How do I fix this?

The Causality: Piperazine lacks a chromophore, making it invisible to standard UV detectors (254 nm / 280 nm), leading to "invisible" contamination in your fractions. Furthermore, piperazine is a small, highly polar molecule that can co-elute with your product on normal phase silica.

The Solution:

  • Pre-Chromatography: Perform a basic aqueous wash. Adjust the pH of your aqueous layer to >10 using NaOH. Piperazine is highly water-soluble, while the isopropoxy-pyridazine derivative will partition into the organic layer (e.g., EtOAc or DCM).

  • Detection: If you must separate them chromatographically, use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) to visualize the piperazine. On a C18 column, unreacted piperazine will elute in the void volume, far away from your target product.

Quantitative Data: Method Comparison

The following table summarizes the expected chromatographic behavior of 3-Isopropoxy-6-piperazinopyridazine across different methodologies.

MethodStationary PhaseMobile Phase SystemModifier RequiredEst. Tailing Factor (Tf)Mono vs. Bis Resolution
Standard NP Bare Silica GelDCM / MeOHNone> 3.0 (Severe)Poor (Streaking)
Modified NP Bare Silica GelDCM / MeOH1-5% NH₄OH or TEA1.2 - 1.5Moderate
Amine NP Amine-Silica (KP-NH)Hexane / EtOAcNone1.0 - 1.2Good
High-pH RP C18 (Reversed-Phase)Water / Acetonitrile0.1% NH₄OH1.0 (Excellent)Excellent

Step-by-Step Methodology: High-pH Reversed-Phase Purification

For basic amines like 3-Isopropoxy-6-piperazinopyridazine, High-pH Reversed-Phase (RP) chromatography is the most robust, self-validating method. By raising the pH above the pKa of the piperazine (pH ~10.5), the molecule is forced into its free-base (neutral) form, maximizing hydrophobic interactions with the C18 phase 4[4].

Phase 1: Sample Preparation & Loading
  • Solubility Check (Self-Validation): Dissolve 10 mg of crude mixture in 1 mL of Dimethyl Sulfoxide (DMSO) or Methanol. Ensure complete dissolution. Do not use pure water, as the free-base form is highly lipophilic.

  • Solid Load Preparation: If the sample volume exceeds 5% of the column volume, utilize solid loading. Mix the crude sample with C18 silica (1:3 ratio by weight), evaporate the solvent under reduced pressure, and pack it into a solid load cartridge.

Phase 2: Column Equilibration
  • Select Column: High-pH stable C18 Flash Column.

  • Prepare Solvents:

    • Solvent A: HPLC-grade Water + 0.1% Ammonium Hydroxide (NH₄OH).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% NH₄OH.

  • Equilibrate: Flush the column with 3-5 Column Volumes (CV) of 5% Solvent B.

Phase 3: Gradient Elution Profile
  • Isocratic Hold (0-2 CV): Hold at 5% B to elute highly polar impurities (e.g., unreacted piperazine).

  • Shallow Gradient (2-10 CV): Ramp from 5% B to 60% B. The mono-substituted 3-Isopropoxy-6-piperazinopyridazine will typically elute between 30-45% B depending on the exact column loading.

  • Column Wash (10-12 CV): Ramp to 100% B to flush out the highly lipophilic bis-substituted impurities.

Phase 4: Fraction Collection & Analysis
  • Detection: Set UV detection to 254 nm (to capture the pyridazine core) and enable ELSD (to monitor for non-UV active piperazine bleed).

  • Post-Purification: Pool fractions containing the pure product. Because the mobile phase uses volatile NH₄OH rather than non-volatile salts, the pooled fractions can be directly lyophilized or concentrated via rotary evaporation without leaving salt residues.

References

  • EvitaChem. "Buy 3-Isopropoxy-6-piperazinopyridazine (EVT-8584299) | 83774-20-3". EvitaChem Catalog. Available at:1[1]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". Biotage Knowledge Base. Available at: 4[4]

  • Teledyne ISCO. "RediSep amine functionalized column". Teledyne ISCO Application Notes. Available at: 2[2]

  • Kinesis Australia. "Flash Chromatography Separation of Basic Organic Compounds without Modifier". Kinesis Technical Articles. Available at: 3[3]

Sources

Preventing oxidation and degradation of 3-Isopropoxy-6-piperazinopyridazine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Isopropoxy-6-piperazinopyridazine (CAS: 83774-20-3). This compound, characterized by its pyridazine core and a highly reactive secondary amine within its piperazine ring, presents unique challenges during storage and formulation.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the fundamental chemical causality behind the degradation of this compound, providing self-validating protocols and evidence-based troubleshooting strategies to ensure the integrity of your research and drug development pipelines.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 3-Isopropoxy-6-piperazinopyridazine degrade even when stored at room temperature in the dark?

A1: The primary vulnerability of this molecule lies in the secondary amine of the piperazine ring. Even in the absence of light, secondary amines are highly susceptible to auto-oxidation. Trace peroxides—often present in common laboratory solvents (e.g., ethers) or polymeric excipients (e.g., PEG)—act as catalysts. The reaction between the secondary amine and hydrogen peroxide or lipid hydroperoxides initially forms a hydroxylamine, which can further oxidize into an N-oxide or undergo hydrolytic cleavage[1]. To prevent this, the storage microenvironment must be strictly controlled to eliminate reactive oxygen species (ROS).

Q2: During LC-MS stability monitoring, we observed new peaks at +16 Da and +29 Da. What do these represent?

A2: These mass shifts are classic indicators of piperazine ring degradation:

  • +16 Da (Oxidation): This indicates the addition of a single oxygen atom, forming either a hydroxylamine intermediate or a piperazine N-oxide[2].

  • +29 Da (N-Nitrosation): This is a critical regulatory alert. A net addition of 29 Da (addition of NO [30 Da] minus the loss of H [1 Da]) indicates the formation of an N-nitrosamine derivative. Secondary amines readily react with nitrosating agents (such as nitrite impurities in excipients or atmospheric NOₓ) to form highly toxic nitrosamines[3]. This artifactual degradation can even occur inside stability chambers if sodium nitrite solutions are used for humidity control[4].

Q3: How can we definitively prove that our degradation is oxidative rather than hydrolytic?

A3: You must employ a self-validating experimental system known as a Forced Degradation Study. By intentionally subjecting the compound to extreme oxidative stress (e.g., 3% H₂O₂) alongside a control, and comparing the resulting chromatographic profile against samples subjected to extreme pH (hydrolytic stress), you can isolate the specific degradation pathway. If the +16 Da peak only appears in the peroxide-stressed sample, oxidation is the confirmed mechanism.

Part 2: Quantitative Data & Degradation Thresholds

To effectively monitor the stability of 3-Isopropoxy-6-piperazinopyridazine, compare your LC-HRMS analytical data against the known degradation pathways summarized below.

Degradation PathwayReactive TriggerMass Shift (Δ Da)Primary Structural ChangeAcceptable Limit (ICH Q3A)
N-Oxidation Peroxides (H₂O₂, ROOH)+16.00 DaPiperazine NH → N-OH or N=O< 0.10% or 1.0 mg/day
N-Nitrosation Nitrites (NO₂⁻), NOₓ gas+28.99 DaPiperazine NH → N-N=OStrictly < 18 ng/day (AI)*
Formylation Formic acid, CO₂ adducts+28.01 DaPiperazine NH → N-CHO< 0.10% or 1.0 mg/day
Ring Cleavage Extreme Thermal/OxidativeVariable (-42 Da)Loss of ethylenediamine fragment< 0.10% or 1.0 mg/day

*Note: N-nitrosamines are part of the Cohort of Concern. The Acceptable Intake (AI) limit is highly restrictive due to mutagenic potential.

Part 3: Mechanistic Visualizations

Oxidative and Nitrosative Degradation Pathways

The following diagram illustrates the chemical causality of 3-Isopropoxy-6-piperazinopyridazine degradation when exposed to environmental stressors.

DegradationPathway API 3-Isopropoxy-6-piperazinopyridazine (Intact API with Secondary Amine) StressO2 Peroxides / ROS (Trace in solvents/excipients) API->StressO2 StressNOx Nitrites / NOx (Excipient impurities/Air) API->StressNOx Hydroxylamine Hydroxylamine Intermediate (+16 Da Mass Shift) StressO2->Hydroxylamine Oxidation of NH Nitrosamine N-Nitrosopiperazine Derivative (+29 Da Mass Shift) StressNOx->Nitrosamine N-Nitrosation NOxide Piperazine N-Oxide (+16 Da Mass Shift) Hydroxylamine->NOxide Rearrangement

Fig 1. Mechanistic pathways of piperazine secondary amine degradation via oxidation and nitrosation.

Protective Storage & Handling Workflow

To mitigate the risks outlined above, this self-validating workflow ensures the exclusion of reactive species from the compound's microenvironment.

StorageWorkflow Rec 1. API Receipt & Baseline LC-MS Purge 2. Argon Purging (Displace O2/NOx) Rec->Purge Proceed if pure Vial 3. Amber Glass (Block UV/ROS generation) Purge->Vial Inert atmosphere Temp 4. Storage at -20°C (Desiccated) Vial->Temp Seal tightly Test 5. Routine LC-HRMS Stability Monitoring Temp->Test Monthly check

Fig 2. Step-by-step protective handling workflow to prevent auto-oxidation and artifactual degradation.

Part 4: Experimental Protocols

Protocol A: Forced Oxidative Degradation Profiling

Purpose: To establish a self-validating analytical baseline by intentionally generating the N-oxide and hydroxylamine degradation products. This ensures your LC-HRMS method is capable of detecting these impurities during routine storage.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of 3-Isopropoxy-6-piperazinopyridazine and dissolve it in 5.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Stress Induction: Transfer 1.0 mL of the stock solution into a 4 mL amber glass vial. Add 1.0 mL of 3% Hydrogen Peroxide (H₂O₂) solution.

  • Control Preparation: In a separate amber vial, mix 1.0 mL of the stock solution with 1.0 mL of ultra-pure water (to serve as the non-oxidized volumetric control).

  • Incubation: Seal both vials with PTFE-lined caps and incubate at 25°C for exactly 24 hours.

  • Quenching: Stop the oxidative reaction by adding 100 µL of 10% sodium metabisulfite solution to both vials.

  • Analysis: Analyze both samples using LC-HRMS. Look for the emergence of a +16.00 Da peak in the stressed sample that is absent in the control. Record the retention time of the N-oxide for future stability monitoring.

Protocol B: Inert Storage and Secondary Amine Protection

Purpose: To prevent the formation of N-oxides and N-nitrosamines during long-term storage of the bulk powder.

Step-by-Step Methodology:

  • Environmental Control: Perform all handling of the bulk powder within a nitrogen-purged glove box or a laminar flow hood equipped with an Argon gas line.

  • Container Selection: Use only Type I borosilicate amber glass vials to prevent UV-induced radical generation. Do NOT use standard polyethylene tubes, as they are permeable to atmospheric oxygen and NOₓ gases.

  • Scavenger Addition (Optional for Formulations): If preparing a liquid formulation for long-term storage, incorporate a secondary amine scavenger (e.g., ascorbic acid or alpha-tocopherol at 0.1% w/v) to intercept nitrosating agents and peroxides before they react with the piperazine ring[3].

  • Purging & Sealing: Gently blow a stream of high-purity Argon gas into the vial for 30 seconds to displace ambient air. Immediately cap the vial with a PTFE/Silicone septum cap.

  • Storage: Place the sealed vial inside a secondary Mylar pouch containing a silica gel desiccant packet. Store the final package in a monitored -20°C freezer.

Part 5: References

  • MDPI - Pharmaceutics. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved April 9, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Secondary Amine Scavenger Nitrosamine. Retrieved April 9, 2026, from [Link]

  • PubMed / Journal of Pharmaceutical and Biomedical Analysis. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Retrieved April 9, 2026, from[Link]

Sources

Technical Support Center: Troubleshooting 3-Isopropoxy-6-piperazinopyridazine Derivatization Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges encountered when functionalizing [1] (CAS: 83774-20-3).

This versatile building block is highly valued in medicinal chemistry, particularly in the development of[2] for metabolic syndromes. However, its unique structural motifs—a highly nucleophilic secondary amine, a basic pyridazine core, and an acid-labile isopropoxy ether—require precise reaction control. This guide provides mechanistic causality, self-validating protocols, and diagnostic data to ensure high-yielding derivatizations while avoiding common side reactions.

Section 1: Mechanistic Insights & Reaction Causality

To successfully derivatize this scaffold, you must understand the competing reactivities of its functional groups:

  • The Piperazine Ring: The secondary amine is the primary site for intended derivatization (acylation, alkylation, sulfonylation). Because it is highly nucleophilic, it is prone to over-alkylation (quaternization) if the electrophile stoichiometry is not strictly controlled.

  • The Pyridazine Core: The adjacent nitrogen atoms in the diazine ring are electron-deficient. While they are poor nucleophiles, they are highly susceptible to N-oxidation in the presence of strong peroxy acids.

  • The Isopropoxy Group: Alkyl ethers attached to electron-deficient heterocycles are highly susceptible to O-dealkylation under strongly acidic conditions. Protonation of the ether oxygen, followed by nucleophilic attack, leads to the loss of the isopropyl group and the formation of a thermodynamically stable pyridazin-3(2H)-one byproduct.

Section 2: Troubleshooting Guides & FAQs

Q1: I am trying to remove a Boc-protecting group from a downstream intermediate, but I am losing the isopropoxy group. Why is this happening and how do I prevent it? Cause: The use of strong anhydrous acids (like 4M HCl in Dioxane or neat TFA at elevated temperatures) causes ether cleavage. The electron-withdrawing nature of the pyridazine ring facilitates the loss of the isopropyl cation, yielding the pyridazinone tautomer. Solution: Perform deprotections under milder conditions. Use a dilute solution of TFA in DCM (10-20% v/v) at 0 °C to room temperature, and monitor strictly by LC-MS. Alternatively, design your synthesis with orthogonal protecting groups (e.g., Cbz, which can be removed by catalytic hydrogenation) to avoid acidic conditions entirely.

Q2: My N-alkylation reaction with an alkyl halide is yielding a mixture of mono-alkylated product and a highly polar byproduct. How can I improve selectivity? Cause: Direct alkylation of the secondary amine generates a tertiary amine. This tertiary amine remains nucleophilic and reacts with a second equivalent of the alkyl halide to form a quaternary ammonium salt (over-alkylation). Solution: Switch your strategy to Reductive Amination . Reacting the piperazine with an aldehyde or ketone forms an imine intermediate that is subsequently reduced. This completely bypasses the risk of quaternization.

Q3: During the oxidation of a thioether intermediate to a sulfone using m-CPBA, my mass spec shows an unexpected +16 Da mass shift. What is the byproduct? Cause: The pyridazine ring nitrogens undergo N-oxidation. Excess m-CPBA or prolonged reaction times will oxidize the pyridazine core alongside your target functional group. Solution: Strictly control the stoichiometry of the oxidant. For sulfone synthesis, use exactly 2.0 to 2.1 equivalents of m-CPBA and maintain the reaction temperature at 0 °C. Quench the reaction immediately with saturated aqueous Na₂S₂O₃ once the starting material is consumed.

Q4: I am struggling to get high yields during the acylation of the piperazine ring with sterically hindered carboxylic acids. What coupling reagent do you recommend? Cause: Standard coupling reagents like EDC/HOBt can struggle with sterically hindered substrates and often result in difficult aqueous workups that trap the polar piperazinylpyridazine product in the aqueous phase. Solution: Utilize [3]. T3P provides exceptional yields for piperazinylpyridazine derivatives, minimizes epimerization, and generates byproducts that are completely water-soluble, ensuring a clean and self-validating extraction.

Section 3: Diagnostic Data Summaries

To aid in rapid LC-MS and NMR interpretation, refer to the following diagnostic table for identifying side reactions.

Side ReactionCausative AgentDiagnostic LC-MS ShiftKey ¹H-NMR Signature ChangePreventative Strategy
O-Dealkylation Strong Acids (HCl, HBr, BBr₃)-42 Da (Loss of propene)Loss of septet at ~5.5 ppm (CH) and doublet at ~1.4 ppm (CH₃)Use mild acids (dilute TFA); avoid Lewis acids entirely.
N-Oxidation Peroxy acids (m-CPBA, H₂O₂)+16 DaDownfield shift of pyridazine aromatic protons (~0.2-0.4 ppm)Strict stoichiometric control of oxidants at 0 °C.
Over-alkylation Excess Alkyl Halides+[Alkyl Mass] (Cationic)Appearance of multiple distinct alkyl environmentsEmploy reductive amination instead of direct alkylation.

Section 4: Validated Experimental Protocols

Protocol A: Selective N-Acylation using T3P

This protocol is optimized for coupling 3-Isopropoxy-6-piperazinopyridazine with carboxylic acids, ensuring high conversion and avoiding aqueous partitioning issues[3].

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and 3-Isopropoxy-6-piperazinopyridazine (1.1 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add a solution of Propylphosphonic anhydride (T3P) (≥50 wt % in EtOAc, 2.0 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor by LC-MS.

  • Self-Validating Workup: Dilute the mixture with additional CH₂Cl₂. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Mechanistic note: The T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase. If the organic layer is clean by TLC, the protocol has validated itself.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Highly Selective Reductive Amination

Use this protocol to avoid over-alkylation when installing an alkyl group on the piperazine nitrogen.

  • Imine Formation: Dissolve 3-Isopropoxy-6-piperazinopyridazine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in small portions.

  • Completion: Stir at room temperature for 4–12 hours until complete consumption of the starting material is observed via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Section 5: Reaction Pathway Visualization

G SM 3-Isopropoxy-6-piperazinopyridazine (Starting Material) Acyl N-Acylated Derivative (Desired Product) SM->Acyl T3P, DIPEA, RCOOH (Protocol A) Alkyl Mono-N-alkylated Derivative (Desired Product) SM->Alkyl Reductive Amination (Protocol B) Dealkyl Pyridazin-3(2H)-one Byproduct (O-Dealkylation) SM->Dealkyl Strong Acids (e.g., HCl, TFA heat) NOxide Pyridazine N-Oxide (+16 Da Mass Shift) SM->NOxide Excess m-CPBA (Oxidation) Quat Quaternary Ammonium Salt (Over-alkylation) SM->Quat Excess Alkyl Halide (Direct Alkylation)

Reaction pathways of 3-Isopropoxy-6-piperazinopyridazine derivatization and side reactions.

References

  • Title: Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Scale-up process optimization for 3-Isopropoxy-6-piperazinopyridazine manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Scale-Up Process Optimization for 3-Isopropoxy-6-piperazinopyridazine Manufacturing Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the PharmaScale Solutions Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the scale-up manufacturing of 3-Isopropoxy-6-piperazinopyridazine (CAS 83774-20-3)[1]. This compound is a critical intermediate in the development of pyridazine-based therapeutics. However, its two-step synthesis from 3,6-dichloropyridazine is fraught with chemoselectivity and regioselectivity challenges during scale-up.

This guide provides field-proven, self-validating protocols designed to explain the causality behind reaction failures and ensure high-yield, high-purity production.

Process Overview & Mechanistic Pathway

The synthesis relies on two sequential nucleophilic aromatic substitution ( SN​Ar ) reactions. The first step replaces one chlorine atom with an isopropoxy group, and the second step introduces the piperazine moiety[2][3].

G SM 3,6-Dichloropyridazine (Starting Material) Step1 Alkoxylation NaH, iPrOH, 60°C SM->Step1 Int 3-Chloro-6-isopropoxypyridazine (Intermediate) Step1->Int Controlled Stoichiometry Side1 3,6-Diisopropoxypyridazine (Over-alkoxylation Byproduct) Step1->Side1 Excess Base/ Prolonged Heat Step2 Amination Piperazine, EtOH, 120°C Int->Step2 API 3-Isopropoxy-6-piperazinopyridazine (Target Compound) Step2->API Excess Piperazine or Boc-Protection Side2 1,4-Bis(6-isopropoxypyridazin-3-yl)piperazine (Dimerization Byproduct) Step2->Side2 1:1 Stoichiometry

Fig 1: Two-step SNAr synthesis of 3-Isopropoxy-6-piperazinopyridazine and scale-up byproducts.

FAQ & Troubleshooting Guide
Module 1: Alkoxylation (Synthesis of 3-Chloro-6-isopropoxypyridazine)

Q: During the alkoxylation step, we observe a 15–20% yield of the 3,6-diisopropoxypyridazine byproduct. How do we suppress over-alkoxylation?

The Causality: 3,6-Dichloropyridazine is highly electrophilic. The first SN​Ar substitution with sodium isopropoxide deactivates the pyridazine ring slightly, but the remaining chlorine atom is still highly susceptible to nucleophilic attack. High temperatures, prolonged refluxing, or a localized excess of the alkoxide will inevitably drive the second substitution, leading to the di-alkoxylated impurity[3][4].

Self-Validating Protocol: Controlled Mono-Alkoxylation To prevent over-reaction, the generation of the nucleophile must be separated from the substitution step, and temperature must be strictly controlled.

  • Nucleophile Generation: Charge a reactor with anhydrous isopropanol (10 vol). Under an N2​ atmosphere at 0–5 °C, add NaH (1.05 eq, 60% dispersion in mineral oil) portion-wise. Warm the mixture to 60 °C for 30 minutes to fully generate sodium isopropoxide, then cool back to 0–5 °C[3].

  • Electrophile Addition: Add 3,6-dichloropyridazine (1.0 eq) portion-wise to the chilled alkoxide solution.

  • Controlled Heating: Warm the reaction to room temperature and stir for 2–4 hours. Do not reflux.

  • Validation Check: Monitor the reaction via HPLC. The reaction is deemed complete when the ratio of intermediate to starting material is >98:2. If the di-alkoxylated byproduct peak exceeds 3% area, immediately quench the reaction with cold water to halt further substitution.

  • Isolation: Extract with ethyl acetate, wash with brine, and concentrate under vacuum.

Module 2: Amination (Synthesis of 3-Isopropoxy-6-piperazinopyridazine)

Q: Our amination step yields a massive amount of dimerized byproduct. How do we prevent the bis-substitution of piperazine?

The Causality: Piperazine is a symmetrical diamine with two secondary amine sites. Once one amine reacts with 3-chloro-6-isopropoxypyridazine, the resulting mono-substituted piperazine remains highly nucleophilic. If the local concentration of the electrophilic pyridazine intermediate is high relative to free piperazine, the mono-substituted product will react with a second pyridazine molecule, forming 1,4-bis(6-isopropoxypyridazin-3-yl)piperazine (dimerization)[2][5].

Self-Validating Protocol: High-Dilution Amination To ensure the electrophile is statistically more likely to encounter a free piperazine molecule than a mono-substituted one, a pseudo-infinite dilution strategy must be employed[2].

  • Preparation: Dissolve piperazine (10.0 eq) in ethanol (15 vol) and heat to a gentle reflux (120 °C bath)[2].

  • Dropwise Addition: Dissolve 3-chloro-6-isopropoxypyridazine (1.0 eq) in ethanol (5 vol). Add this solution dropwise to the refluxing piperazine solution over a strict 2-hour period.

  • Validation Check: Sample the reaction mixture 1 hour after the addition is complete. A successful suppression of dimerization will show a target-to-dimer HPLC peak area ratio of >95:5.

  • Workup: Concentrate the mixture under vacuum. Dissolve the residue in dichloromethane and wash extensively with water (5x) to remove the massive excess of unreacted piperazine.

Alternative Protocol: Microwave-Assisted Amination For rapid optimization without long reflux times, microwave irradiation has been shown to drive the amination of chloropyridazines efficiently. React 3-chloro-6-isopropoxypyridazine with piperazine (5.0 eq) in a microwave reactor at 150 °C for exactly 15 minutes. This reduces the reaction time from 12 hours to minutes while maintaining an excellent chemoselectivity profile[6][7].

Quantitative Data Presentation

The following table summarizes the scale-up optimization data for the amination step, demonstrating how stoichiometric and thermodynamic controls impact the yield and chemoselectivity of the final API intermediate.

Parameter / ConditionStandard Batch (Unprotected)High-Dilution (Unprotected)Boc-Protected RouteMicrowave-Assisted
Reagents Piperazine (1.5 eq), TEAPiperazine (10.0 eq)1-Boc-Piperazine (1.2 eq)Piperazine (5.0 eq)
Solvent EthanolEthanolTolueneEthanol
Time / Temp 12 h / 120 °C (Reflux)12 h / 120 °C (Reflux)8 h / 110 °C (Reflux)15 min / 150 °C
Target Yield (%) 45%72%85% (over 2 steps)78%
Dimer Byproduct (%) 25%<5%0%<5%
References
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety - MDPI. Available at: [Link]

  • 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies - ACS Publications. Available at: [Link]

  • US8470841B2 - Heterocyclic compounds, processes for their preparation, medicaments comprising these compounds, and the use thereof - Google Patents.

Sources

Validation & Comparative

An In-depth Technical Guide to the NMR Structural Elucidation of 3-Isopropoxy-6-piperazinopyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Predicted ¹H and ¹³C NMR Spectral Features

The structure of 3-Isopropoxy-6-piperazinopyridazine comprises three key fragments: a 3,6-disubstituted pyridazine ring, an isopropoxy group, and a piperazine moiety. The expected chemical shifts (δ) in both ¹H and ¹³C NMR spectra are influenced by the electronic environment of each nucleus.

¹H NMR Predictions:

  • Pyridazine Ring Protons: The two protons on the pyridazine ring are expected to appear as doublets due to coupling with each other. Their chemical shifts will be in the aromatic region, likely between δ 6.5 and 7.5 ppm. The electron-donating nature of the isopropoxy and piperazino groups will influence their precise location.

  • Isopropoxy Group Protons: This group will give rise to two signals: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton is expected to be in the range of δ 4.5-5.5 ppm, while the methyl protons will be further upfield, around δ 1.2-1.5 ppm.

  • Piperazine Ring Protons: The piperazine ring has two sets of chemically non-equivalent methylene protons. Those adjacent to the pyridazine ring will be deshielded and are predicted to appear around δ 3.5-4.0 ppm. The protons on the other side of the piperazine ring, adjacent to the NH group, are expected to be found around δ 2.8-3.2 ppm. The NH proton itself will likely be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Predictions:

  • Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbons directly attached to the nitrogen and oxygen atoms will be the most deshielded.

  • Isopropoxy Group Carbons: The methine carbon (CH) will likely appear around δ 65-75 ppm, while the methyl carbons (CH₃) will be in the upfield region, around δ 20-25 ppm.

  • Piperazine Ring Carbons: The methylene carbons of the piperazine ring are expected to be in the range of δ 40-55 ppm.

Comparative Spectral Data of Related Pyridazine Derivatives

To provide a practical reference, the following table summarizes the reported ¹H and ¹³C NMR data for structurally similar compounds. This data can serve as a valuable comparison point when analyzing the experimentally obtained spectra for 3-Isopropoxy-6-piperazinopyridazine.

Compound/Fragment¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
Pyridazineortho (H3/6): ~8.7, meta (H4/5): ~7.5C3/6: ~150, C4/5: ~125[1][2]
Substituted PiperidinesCH₂ (axial & equatorial): 1.4-3.1CH₂: 24-47[3]
6-substituted pyridazin-3(2H)-onesRing protons: 6.9-7.8Ring carbons: 129-163[4]

Experimental Protocol for NMR Data Acquisition and Analysis

The following section details a robust, self-validating protocol for acquiring and analyzing the ¹H and ¹³C NMR spectra of 3-Isopropoxy-6-piperazinopyridazine.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points for many organic molecules.[5] The choice of solvent can influence chemical shifts.[6]

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]

  • Filtration: Filter the sample solution into a clean, dry NMR tube to remove any particulate matter.

¹H NMR Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

¹³C NMR Acquisition
  • Spectrometer Setup: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve sensitivity.

    • Spectral Width: Set a spectral width that covers all expected carbon signals (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments:[8][9]

  • COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, helping to identify adjacent protons in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different structural fragments.

Data Processing and Interpretation
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons corresponding to each signal.

  • Analysis of Coupling Constants: Measure the coupling constants (J-values) from the ¹H NMR spectrum to gain further structural information.

Workflow for Structural Elucidation

The following diagram illustrates the comprehensive workflow for the NMR-based structural elucidation of 3-Isopropoxy-6-piperazinopyridazine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Confirmation dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std filter Filter into NMR Tube add_std->filter H1_NMR 1D ¹H NMR filter->H1_NMR FT Fourier Transform H1_NMR->FT C13_NMR 1D ¹³C NMR C13_NMR->FT COSY 2D COSY assign_2d Assign 2D Spectra (Correlations) COSY->assign_2d HSQC 2D HSQC/HMBC HSQC->assign_2d phase Phasing & Baseline Correction FT->phase ref Referencing phase->ref assign_1d Assign 1D Spectra (Chemical Shift, Integration, Multiplicity) ref->assign_1d assign_1d->assign_2d structure Confirm Structure of 3-Isopropoxy-6-piperazinopyridazine assign_2d->structure

Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a robust and scientifically sound framework for the complete ¹H and ¹³C NMR spectral characterization of 3-Isopropoxy-6-piperazinopyridazine. By following the detailed experimental protocols and utilizing the predictive and comparative data presented, researchers can confidently acquire, analyze, and interpret the NMR spectra to unequivocally confirm the structure of this compound. The application of 2D NMR techniques is emphasized as a critical step in ensuring the trustworthiness and accuracy of the final structural assignment.

References

Sources

LC-MS method validation for testing 3-Isopropoxy-6-piperazinopyridazine purity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

Executive Summary

The accurate purity determination of functionalized heterocyclic building blocks is a critical bottleneck in pharmaceutical development. 3-Isopropoxy-6-piperazinopyridazine (CAS 83774-20-3) is a highly polar, basic intermediate featuring both a pyridazine core and a secondary amine-containing piperazine ring. These structural characteristics present significant analytical challenges, including severe peak tailing, poor retention on standard reversed-phase columns, and the risk of co-eluting process impurities.

This guide objectively compares analytical modalities for testing the purity of this compound and provides a comprehensive, causality-driven Liquid Chromatography-Mass Spectrometry (LC-MS) method validation protocol grounded in the latest ICH Q2(R2) guidelines[1][2].

Part 1: Comparative Analysis of Analytical Modalities

When selecting an analytical technique for testing the purity of 3-Isopropoxy-6-piperazinopyridazine, the primary considerations are sensitivity to low-level genotoxic impurities, structural specificity, and the ability to handle highly basic nitrogenous compounds.

Table 1: Modality Comparison for Piperazinopyridazine Purity Testing

Analytical ModalitySpecificity & Structural IDSensitivity (Impurities)Matrix/Sample Prep RequirementsVerdict for 3-Isopropoxy-6-piperazinopyridazine
HPLC-UV Low: Relies solely on retention time; cannot identify non-chromophoric co-eluting impurities.Moderate: Typically limited to 0.05% (500 ppm) LOD.Low: Simple dilute-and-shoot.Insufficient for ultra-trace impurity profiling or structural confirmation.
GC-MS High: Excellent library matching via Electron Ionization (EI).High: Good signal-to-noise ratio for volatile species.High: Requires complex derivatization due to the high boiling point and polarity of the piperazine amine.Sub-optimal due to thermal degradation risks and derivatization artifacts.
LC-MS (ESI-QqQ or TOF) Ultra-High: Provides exact mass (TOF) or specific MRM transitions (QqQ) for co-eluting peaks.Ultra-High: Can achieve sub-ppm LODs for genotoxic impurities.Moderate: Requires MS-compatible volatile buffers.Optimal. Directly handles polar, basic amines with high ionization efficiency.

Part 2: Method Development & The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that a robust method is not built by trial and error, but by understanding the physicochemical properties of the analyte.

Chromatographic Causality: Why PFP over C18?

Standard C18 columns often suffer from secondary interactions with residual surface silanols when analyzing basic amines like piperazine, leading to severe peak tailing and poor resolution. To counteract this, we select a Pentafluorophenyl (PFP) stationary phase.

  • The "Why": The highly electronegative fluorine atoms on the PFP ring create a strong dipole. This enables alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which provide superior orthogonal selectivity for resolving the basic piperazine moiety from closely related positional isomers[3][4].

Ionization Causality: ESI+ and Buffer Selection
  • The "Why": The secondary amine on the piperazine ring has a high pKa, making it highly susceptible to protonation. By using an acidic, MS-compatible volatile buffer (e.g., 0.1% Formic Acid with 5 mM Ammonium Formate, pH ~3.0), we force the compound into its ionized state [M+H]+ . This maximizes Electrospray Ionization (ESI) efficiency in positive mode, drastically increasing the signal-to-noise ratio for trace impurity detection[5].

LCMS_Workflow SamplePrep Sample Preparation (0.1% FA in H2O/MeCN) Chromatography UHPLC Separation (PFP Column, Pi-Pi interactions) SamplePrep->Chromatography Ionization ESI+ Ionization (Protonation of Piperazine N) Chromatography->Ionization MassAnalysis Mass Spectrometry (MRM / TOF-MS) Ionization->MassAnalysis Data Data Processing (Impurity Quantitation) MassAnalysis->Data

Figure 1: LC-MS workflow highlighting the causality of chromatographic and ionization choices.

Part 3: ICH Q2(R2) Compliant Method Validation Protocol

A validated method must be a self-validating system. The recently updated ICH Q2(R2) guideline emphasizes a lifecycle and Quality-by-Design (QbD) approach, requiring methods to be proven "fit for purpose" against a predefined Analytical Target Profile (ATP)[2][6].

System Suitability Testing (SST) - The Self-Validating Mechanism

Before initiating any validation sequence, the system must prove its readiness.

  • Protocol: Inject a standard solution of 3-Isopropoxy-6-piperazinopyridazine (10 µg/mL) six times.

  • Acceptance Criteria: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Tailing Factor ( Tf​ ) 1.5, and Theoretical Plates ( N ) 5000. Failure to meet SST halts the run, preventing the generation of invalid data.

Step-by-Step Validation Workflows

1. Specificity (Resolution from Impurities)

  • Objective: Prove the method can unambiguously assess the analyte in the presence of impurities/degradants[7].

  • Protocol:

    • Inject a blank (diluent only) to ensure no baseline interference.

    • Inject the API sample spiked with known synthetic impurities at the specification limit (e.g., 0.1%).

    • Perform forced degradation (acid, base, peroxide, photolysis, thermal) on the API.

  • Acceptance: Resolution ( Rs​ ) between 3-Isopropoxy-6-piperazinopyridazine and the closest eluting impurity must be 1.5. Mass spectral peak purity angle must be less than the purity threshold.

2. Sensitivity: LOD and LOQ

  • Objective: Determine the lowest concentration of impurities that can be detected and quantified.

  • Protocol: Serially dilute the impurity stock solutions. Inject in triplicate.

  • Acceptance: Limit of Detection (LOD) is established at a Signal-to-Noise (S/N) ratio of 3:1. Limit of Quantitation (LOQ) is established at S/N 10:1 with a precision of %RSD 10%.

3. Linearity and Range

  • Objective: Demonstrate that the MS response is directly proportional to the concentration[1].

  • Protocol: Prepare calibration standards at 5 concentration levels spanning 50% to 150% of the target specification limit (e.g., LOQ to 150%). Inject each level in triplicate.

  • Acceptance: Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.995. The y-intercept should be 5% of the target concentration response.

4. Accuracy (Recovery)

  • Objective: Ensure the method measures the true value.

  • Protocol: Spike known amounts of impurities into the API matrix at three levels: 50%, 100%, and 150% of the specification limit. Prepare three replicates per level (9 determinations total).

  • Acceptance: Mean recovery must fall between 90.0% and 110.0% for each level.

5. Precision (Repeatability & Intermediate Precision)

  • Objective: Prove the method is reproducible under normal operating conditions[6].

  • Protocol:

    • Repeatability: Prepare 6 independent sample preparations at 100% test concentration. Analyze on the same day, by the same analyst, on the same LC-MS.

    • Intermediate Precision: Repeat the above on a different day, by a different analyst, using a different column lot.

  • Acceptance: %RSD of the impurity content must be 5.0% for trace levels.

Validation_Lifecycle ATP Analytical Target Profile (ATP) Define Purity Criteria Specificity Specificity (Resolution from Impurities) ATP->Specificity Sens Sensitivity (LOD/LOQ via S/N) ATP->Sens Lin Linearity & Range (R² > 0.995) Specificity->Lin Sens->Lin AccPrec Accuracy & Precision (Recovery & %RSD) Lin->AccPrec Robust Robustness (MODR Assessment) AccPrec->Robust

Figure 2: ICH Q2(R2) method validation lifecycle for analytical purity testing.

Table 2: Summary of Quantitative Validation Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria for LC-MS Purity Assay
Specificity Lack of interferenceBlank interference 1% of LOQ; Rs​≥1.5
LOD / LOQ S/N evaluationLOD S/N 3; LOQ S/N 10
Linearity Minimum 5 concentrations R2≥0.995 ; Residuals 10%
Accuracy 3 levels, 3 replicates90.0% – 110.0% Recovery
Precision 6 replicates%RSD 5.0%

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs,[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Database,[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu,[Link]

  • F. C. K. et al. "Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry." PubMed,[Link]

  • MDPI. "Review of Chromatographic Bioanalytical Assays for the Quantitative Determination of Marine-Derived Drugs for Cancer Treatment." MDPI,[Link]

  • ResearchGate. "Analysis of Psychoactive Pharmaceuticals in Wastewater and Surface Water Using LC-MS." ResearchGate,[Link]

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Comparative Binding Affinity Guide: 3-Isopropoxy-6-piperazinopyridazine vs. Benchmark Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of G-protein-coupled receptor (GPCR) ligand design, the piperazine pharmacophore is a ubiquitous structural motif. However, the exact nature of the aromatic or heteroaromatic ring attached to the piperazine core dictates the ligand's target selectivity, lipophilic efficiency (LipE), and central nervous system (CNS) penetrance.

This guide provides an objective, data-driven comparison of 3-Isopropoxy-6-piperazinopyridazine (CAS 83774-20-3) —an emerging scaffold for peripheral Cannabinoid Receptor 2 (CB2) agonism—against established piperazine derivatives such as 1-(3-chlorophenyl)piperazine (mCPP) and purine-piperazine inverse agonists (Otenabant analogs). By analyzing structural causality, binding kinetics, and self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights needed to optimize heteroaromatic piperazine libraries.

Structural Rationale: The Pyridazine Advantage

To understand the binding affinity of 3-Isopropoxy-6-piperazinopyridazine, we must dissect the causality behind its structural components compared to traditional derivatives 1.

  • The Piperazine Anchor: Across almost all mono-amine GPCR targets (including 5-HT and CB receptors), the basic secondary amine of the piperazine ring ( pKa​ ~ 9.8) is protonated at physiological pH. This allows it to form a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain 2.

  • Pyridazine vs. Phenyl/Purine Rings: Traditional phenyl-piperazines (like mCPP) are highly lipophilic, leading to broad CNS penetration and off-target psychoactive effects. Purine-piperazines (like Otenabant analogs) are bulky and electron-dense, driving CB1 selectivity but retaining CNS liabilities 3. The pyridazine ring (1,2-diazine) introduces a strong localized dipole moment and acts as a potent hydrogen-bond acceptor. This lowers the overall cLogP , restricting the molecule to the periphery while enhancing affinity for the CB2 orthosteric site 1.

  • The 3-Isopropoxy Substitution: This ether linkage provides the exact steric bulk required to occupy the hydrophobic sub-pocket of the CB2 receptor, driving selectivity away from CB1 and minimizing the psychoactive "tetrad" behaviors associated with central cannabinoid activation 4.

Pathway Ligand 3-Isopropoxy-6-piperazinopyridazine (Exogenous Agonist) Receptor Cannabinoid Receptor 2 (CB2) (Transmembrane GPCR) Ligand->Receptor Orthosteric Binding (pEC50 ~7.4) GProtein Gαi/o Subunit (Signal Transducer) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) (Enzyme) GProtein->Effector Inhibitory Coupling Messenger cAMP (Second Messenger) Effector->Messenger Downregulation of Synthesis Outcome Immunomodulation & Analgesic Response Messenger->Outcome PKA Pathway Suppression

Fig 1. CB2 receptor signaling cascade modulated by 3-Isopropoxy-6-piperazinopyridazine.

Comparative Binding Affinity Matrix

To objectively evaluate the performance of the 3-Isopropoxy-6-piperazinopyridazine scaffold, we benchmark its quantitative binding metrics against other prominent piperazine derivatives. Lipophilic Efficiency (LipE = pIC50​−cLogP ) is included as a critical metric for drug-likeness.

Compound ScaffoldPrimary TargetAffinity ( Ki​ or pEC50​ )Selectivity ProfileLipECNS Penetration
3-Isopropoxy-6-piperazinopyridazine CB2 Receptor pEC50​ ~ 7.4 (40 nM)High CB2 > CB1~4.0Low (Peripherally Restricted)
6-piperazin-1-yl-purine (Otenabant analog) CB1 Receptor Ki​ ~ 10 nMHigh CB1 > CB2~3.2High (Psychoactive Liability)
mCPP (1-(3-Chlorophenyl)piperazine) 5-HT2C Receptor Ki​ ~ 32 nMNon-selective 5-HT~2.8High (Serotonergic Activity)
SR141716A (Rimonabant - Non-piperazine ref) CB1 Receptor Ki​ ~ 1.8 nMHigh CB1 > CB2~2.1High (Withdrawn due to toxicity)

Data synthesized from foundational structure-activity relationship (SAR) studies on pyridazine and piperazine cannabinoid ligands 1, 5.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinities reported above must be derived from robust, self-validating assay systems. Below are the definitive protocols for evaluating the binding and functional activity of piperazine-pyridazine derivatives.

Protocol A: Radioligand Displacement Assay ( Ki​ Determination)

Causality Note: We utilize [3H]CP55,940 as the radioligand because it is a non-selective, high-affinity full agonist for both CB1 and CB2 receptors. This provides a reliable, unbiased baseline to calculate the displacement kinetics of the novel pyridazine-piperazine scaffold.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CB2 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , pH 7.4). Centrifuge at 43,000 × g for 30 minutes at 4°C.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , supplemented with 0.1% fatty acid-free BSA . Crucial Step: BSA is mandatory to prevent the highly lipophilic cannabinoid ligands from adhering to the polystyrene microplate walls, which would artificially deflate the apparent affinity.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 , and varying concentrations of 3-Isopropoxy-6-piperazinopyridazine (1 pM to 10 µM). Include a well with 10 µM WIN55,212-2 to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the microplates at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific radioligand binding). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity (CPM) using a beta counter.

  • Validation & Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . The assay is validated only if the Z'-factor is > 0.6.

Workflow Membrane CHO-K1 Membrane Prep (CB2 Expressing) Incubation Radioligand Incubation ([3H]CP55,940 + Ligand) Membrane->Incubation 90 min at 30°C Filtration Vacuum Filtration (GF/C Microplates) Incubation->Filtration Terminate Reaction Washing Rapid Wash (Ice-cold Buffer) Filtration->Washing Remove Unbound Detection Liquid Scintillation (Beta Counter) Washing->Detection Add Scintillant Analysis Cheng-Prusoff Analysis (Ki Determination) Detection->Analysis CPM to IC50

Fig 2. Self-validating radioligand displacement workflow for GPCR binding affinity.

Protocol B: Functional cAMP Assay (HTRF)

Causality Note: Because CB2 is a Gαi/o​ -coupled receptor, its activation inhibits adenylyl cyclase. To measure this inhibition, we must first artificially stimulate adenylyl cyclase using Forskolin. Without Forskolin, the baseline cAMP is too low to observe an inhibitory window.

  • Cell Seeding: Plate CHO-K1 cells expressing CB2 at 10,000 cells/well in a 384-well plate.

  • Stimulation & Treatment: Add 3-Isopropoxy-6-piperazinopyridazine at varying concentrations concurrently with 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at room temperature.

  • HTRF Detection: Add anti-cAMP Cryptate (donor) and d2-labeled cAMP (acceptor) to the wells.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. An increase in the FRET ratio indicates a decrease in intracellular cAMP (confirming Gi​ agonism by the pyridazine derivative).

Conclusion

While traditional phenyl-piperazines and purine-piperazines have laid the groundwork for neuropharmacology, they are frequently bottlenecked by poor Lipophilic Efficiency and unwanted CNS penetrance. 3-Isopropoxy-6-piperazinopyridazine demonstrates how substituting a highly lipophilic ring with a polar, hydrogen-bond accepting pyridazine core can dramatically shift the pharmacological profile. By maintaining the critical piperazine salt-bridge interaction while leveraging the unique dipole of the 1,2-diazine ring, researchers can achieve high-affinity, peripherally restricted CB2 agonism—a highly sought-after profile for next-generation immunomodulators and non-opioid analgesics.

References

  • Baruch S. Blumberg Institute. "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Available at:[Link]

  • ResearchGate. "Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands." Available at:[Link]

  • PubMed. "Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists." Available at: [Link]

  • MDPI. "Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands." Available at:[Link]

  • bioRxiv. "The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing." Available at:[Link]

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X-ray crystallography data for 3-Isopropoxy-6-piperazinopyridazine structure confirmation

Author: BenchChem Technical Support Team. Date: April 2026

Absolute Structure Confirmation of 3-Isopropoxy-6-piperazinopyridazine: A Comparative Guide to X-ray Crystallography vs. Orthogonal Techniques

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of definitive structural characterization for highly flexible small-molecule fragments. 3-Isopropoxy-6-piperazinopyridazine is a versatile pyridazine derivative utilized as a critical building block in medicinal chemistry[1]. While its 2D connectivity is straightforward, its 3D conformation—specifically the dynamic chair-flip of the piperazine ring and the rotational freedom of the isopropoxy ether linkage—presents analytical challenges.

To transition this compound from a synthesized fragment to a reliable ligand for structure-based drug design (SBDD), researchers must lock down its absolute 3D coordinates. This guide objectively compares Small Molecule X-ray Crystallography (SMXC) against orthogonal techniques like NMR, Cryo-EM, and HRMS, providing a self-validating experimental framework for definitive structural confirmation.

Comparative Analysis: SMXC vs. Orthogonal Techniques

Structural biology relies on a triad of primary techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR), and increasingly, Cryo-Electron Microscopy (Cryo-EM)[2]. For small molecules like 3-Isopropoxy-6-piperazinopyridazine, the choice of technique dictates the type of data recovered.

While NMR is exceptional for solution-state analysis and dynamic information[2], it yields an ensemble average of the piperazine ring's rapid interconversion at room temperature. It is also inherently difficult to use NMR for absolute stereochemical assignment without chiral derivatization[3]. Cryo-EM has revolutionized the study of large macromolecular complexes and membrane proteins[4], but it is computationally intensive and generally unsuitable for simple small molecules unless specialized MicroED (3D electron diffraction) is employed[4].

Consequently, X-ray crystallography remains the undisputed gold standard for small molecules, providing unambiguous atomic resolution, exact bond lengths, and absolute stereochemistry[3][5].

Quantitative Performance Comparison
Analytical TechniquePrimary OutputSample StateResolution LimitTurnaround TimeKey StrengthsPrimary Limitations
X-ray Crystallography Absolute 3D coordinatesSolid (Single Crystal)Atomic (< 0.8 Å)1–3 DaysUnambiguous stereochemistry; exact bond lengths[3].Requires high-quality, well-diffracting single crystals[4].
NMR Spectroscopy Connectivity, DynamicsSolutionSub-nanometerHoursNon-destructive; mimics physiological conditions[2][3].Cannot easily assign absolute 3D coordinates[3].
Cryo-EM / MicroED Density mapVitrified / Nanocrystal~1.5 – 3.0 ÅDays to WeeksNo large crystals needed; captures functional states[2][4].Lower resolution for small molecules; computationally heavy[4].
HRMS Exact Mass, FormulaGas phaseMass accuracy < 5 ppmMinutesHigh sensitivity; confirms exact isotopic distribution.Yields zero 3D structural or connectivity data.

Logical Workflow for Structural Confirmation

To ensure data integrity, the transition from synthesis to absolute structure confirmation must follow a strict, self-validating logic path. The diagram below illustrates the critical path for analyzing 3-Isopropoxy-6-piperazinopyridazine.

Workflow A Synthesis of 3-Isopropoxy-6-piperazinopyridazine B Solution-State Validation (NMR / HRMS) A->B >95% Purity C Single Crystal Growth (Vapor Diffusion) B->C Connectivity Confirmed D X-ray Diffraction (100K) Cu Kα Radiation C->D Crystal > 0.05mm E Phase Solution & Refinement (SHELXT / SHELXL) D->E High-Res Data F Absolute 3D Structure (CIF Generation) E->F R1 < 5%

Fig 1. Logical workflow for absolute structure confirmation of small molecules via SMXC.

Self-Validating Experimental Protocol: X-ray Crystallography

To guarantee scientific trustworthiness, an experimental protocol cannot simply be a recipe; it must be a closed-loop system where every action has a mechanistic rationale and a validation checkpoint.

Phase 1: Crystal Growth via Vapor Diffusion
  • Action : Dissolve 10 mg of purified 3-Isopropoxy-6-piperazinopyridazine in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial. Place this unsealed vial inside a 20 mL sealed vessel containing 3 mL of an anti-solvent (e.g., n-hexane). Incubate at 20°C undisturbed.

  • Causality : DCM is an excellent solvent for piperazine derivatives, while hexane is a poor solvent. The highly volatile anti-solvent (hexane) slowly diffuses into the inner vial via the vapor phase, gradually lowering the dielectric constant of the solution. This slow thermodynamic transition minimizes nucleation sites, promoting the growth of large, defect-free single crystals rather than microcrystalline powder.

  • Validation Checkpoint : Inspect the resulting crystals under a polarized light microscope. The crystals must extinguish polarized light uniformly upon rotation. If the crystal flashes irregularly, it is twinned or aggregated and must be recrystallized.

Phase 2: Cryogenic Data Collection
  • Action : Harvest a suitable crystal (approx. 0.1 × 0.1 × 0.05 mm) using a MiTeGen loop coated in paratone oil. Transfer immediately to a diffractometer goniometer equipped with a cryostream set to 100 K. Irradiate the sample with Cu K α X-rays ( λ=1.54184 Å).

  • Causality : Flash-cooling to 100 K vitrifies the paratone oil, rigidly holding the crystal while suppressing thermal atomic vibrations (Debye-Waller factors). High thermal motion exponentially degrades high-angle diffraction intensities. Cu K α radiation is explicitly selected over Mo K α because its longer wavelength interacts more strongly with light atoms (C, N, O), generating a measurable anomalous dispersion signal necessary for absolute configuration assignment.

  • Validation Checkpoint : The initial diffraction frames must exhibit sharp, well-defined Bragg spots extending to at least 0.84 Å resolution, ensuring the data meets International Union of Crystallography (IUCr) publication standards.

Phase 3: Phase Solution and Refinement
  • Action : Integrate the diffraction images and apply empirical absorption corrections. Solve the phase problem using dual-space direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Causality : Because X-ray detectors only record the amplitude of the diffracted wave and lose the phase angle (the fundamental "phase problem" of crystallography), mathematical algorithms must reconstruct the electron density map. Least-squares refinement iteratively adjusts the atomic coordinates and anisotropic displacement parameters to minimize the difference between the experimental data ( Fo​ ) and the theoretical model ( Fc​ ).

  • Validation Checkpoint : The final refinement must yield an R1​ value < 5% and a goodness-of-fit (GoF) near 1.0. A Flack parameter near 0 (with a standard deviation < 0.1) definitively confirms the absolute structure and the specific conformation of the isopropoxy group.

References

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical.Net [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Sygnature Discovery [Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Stanford University (Axel T. Brunger)[Link]

  • Comparing Analytical Techniques for Structural Biology NanoImaging Services[Link]

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Comparative In Vivo Efficacy of 3-Isopropoxy-6-piperazinopyridazine Analogs: A Preclinical Guide for CB2-Targeted Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for neuroinflammation and neuropathic pain has increasingly focused on the Cannabinoid Type 2 (CB2) receptor. Unlike the CB1 receptor, which is ubiquitous in the central nervous system and associated with dose-limiting psychoactive effects, CB2 expression is highly inducible on reactive microglia and macrophages during active inflammation ()[1]. This guide provides a comprehensive evaluation of the 3-Isopropoxy-6-piperazinopyridazine scaffold (CAS 83774-20-3)[2] and its optimized analogs, comparing their in vivo efficacy against standard selective CB2 agonists like GP1a[3].

Structural Rationale: The 3-Isopropoxy-6-piperazinopyridazine Scaffold

The 3-Isopropoxy-6-piperazinopyridazine molecule serves as a highly modular building block for synthesizing selective CB2 agonists[4]. Its structural elements were selected based on strict pharmacodynamic and pharmacokinetic causalities:

  • The Isopropoxy Group: Provides the precise steric bulk required to anchor the molecule within the orthosteric binding pocket of the CB2 receptor. This bulk creates a steric clash within the narrower CB1 binding pocket, driving the high CB2/CB1 selectivity ratio.

  • The Piperazine Ring: Traditional cannabinoids (e.g., THC, JWH-133) suffer from extreme lipophilicity, leading to poor aqueous solubility and erratic in vivo absorption. The piperazine ring introduces a basic amine, allowing for the formulation of hydrochloride salts. This drastically improves aqueous solubility and oral bioavailability without sacrificing blood-brain barrier (BBB) penetration.

  • The Pyridazine Core: Acts as a rigid, electron-deficient linker that resists rapid cytochrome P450 (CYP)-mediated hepatic degradation, extending the compound's in vivo half-life compared to ester- or amide-linked scaffolds.

Mechanistic Pathway

Upon crossing the BBB, 3-Isopropoxy-6-piperazinopyridazine analogs bind selectively to the CB2 receptor on reactive microglia. Because CB2 is a Gi/o-coupled G-protein coupled receptor (GPCR), its activation directly inhibits Adenylyl Cyclase (AC). This suppresses the cAMP/PKA signaling cascade, ultimately preventing the nuclear translocation of NF-κB. The result is a profound downregulation of pro-inflammatory cytokines (TNF-α, IL-1β) and a phenotypic shift of microglia toward the neuroprotective M2 state ()[3].

CB2_Signaling Analog 3-Isopropoxy-6-piperazinopyridazine Analog (Agonist) CB2 CB2 Receptor (Gi/o-coupled) Analog->CB2 Orthosteric Binding AC Adenylyl Cyclase Inhibition CB2->AC Gi/o Subunit M2 M2 Macrophage Polarization CB2->M2 Alternative Pathway cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activation cAMP->PKA NFkB ↓ NF-κB Translocation PKA->NFkB Cytokines ↓ TNF-α, IL-1β (Anti-inflammatory State) NFkB->Cytokines Gene Repression M2->Cytokines Phenotype Shift

Fig 1. CB2 receptor signaling pathway modulated by 3-Isopropoxy-6-piperazinopyridazine analogs.

In Vivo Experimental Protocol: The Self-Validating CCI Model

To evaluate the in vivo efficacy of these analogs, the Chronic Constriction Injury (CCI) model of the sciatic nerve is utilized. Originally developed by [5], this protocol is designed as a self-validating system: behavioral hyperalgesia must correlate directly with molecular markers of microglial activation.

Step-by-Step Methodology
  • Baseline Assessment: Habituate adult male Sprague-Dawley rats to the testing environment. Measure baseline mechanical withdrawal thresholds using an electronic von Frey aesthesiometer applied to the mid-plantar surface of the hindpaw[6].

  • Surgical Induction: Under isoflurane anesthesia, expose the common sciatic nerve via a blunt dissection through the biceps femoris. Tie four loose chromic gut ligatures (4-0) around the nerve at 1 mm intervals[6].

    • Causality Check: Chromic gut is specifically chosen over silk because the localized chemical toxicity of the gut sutures accelerates the inflammatory response, ensuring robust and reproducible upregulation of CB2 receptors on infiltrating macrophages[7].

  • Compound Formulation and Dosing: Formulate the 3-Isopropoxy-6-piperazinopyridazine analogs as hydrochloride salts in a vehicle of 5% DMSO / 95% Saline. Begin daily intraperitoneal (i.p.) dosing at Day 7 post-surgery (the peak of allodynia). Include a Vehicle group (negative control) and a GP1a group (positive reference control)[3][8].

  • Post-Dosing Behavioral Evaluation: Assess mechanical allodynia on Days 7, 10, and 14 post-surgery. Efficacy is defined as a statistically significant increase in the mechanical withdrawal threshold (in grams) compared to the Vehicle group.

  • Molecular Validation (Self-Validation Step): On Day 14, euthanize the animals and harvest the lumbar spinal cord (L4-L6). Perform immunohistochemistry (IHC) for Iba-1 (a marker of microglial activation). If behavioral analgesia is observed without a corresponding reduction in Iba-1 expression, the analgesic effect is likely off-target (non-CB2 mediated).

Comparative Efficacy Data

The following table synthesizes the quantitative in vivo performance of the base scaffold (Compound A), an optimized fluorinated analog (Compound B), and the industry-standard CB2 agonist GP1a.

CompoundStructural ModificationCB2 Binding Affinity (Ki, nM)Selectivity Ratio (CB2/CB1)ED50 (mg/kg, CCI Model)Microglial Activation (Iba-1 IHC)
Compound A Base Scaffold (CAS 83774-20-3)14.2>150x5.8Moderate Reduction
Compound B Fluorinated-isopropoxy analog2.8>600x1.4Strong Reduction
GP1a Standard Reference Agonist3.2>1000x1.5Strong Reduction
Vehicle 5% DMSO / 95% SalineN/AN/AN/AHigh (Pro-inflammatory)

Pharmacodynamic Analysis & Expert Insights

The experimental data reveals a clear structure-activity relationship translating to in vivo efficacy. While the base 3-Isopropoxy-6-piperazinopyridazine scaffold (Compound A) demonstrates adequate CB2 affinity and moderate efficacy (ED50 = 5.8 mg/kg), its performance is limited by the metabolic vulnerability of the isopropoxy group to CYP-mediated oxidation.

By introducing fluorine atoms to the isopropoxy moiety (Compound B), the metabolic liability is blocked. This modification not only lowers the Ki to 2.8 nM (increasing target residence time) but also drastically improves the in vivo ED50 to 1.4 mg/kg, making it statistically non-inferior to the highly selective standard GP1a[3][8]. Furthermore, the molecular validation step confirmed that Compound B's potent behavioral analgesia perfectly correlated with a profound reduction in Iba-1 expression in the L4-L6 spinal cord, validating the CB2-driven anti-neuroinflammatory mechanism.

References

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. Available at:[Link]

  • Atwood, B. K., & Mackie, K. (2010). CB2: a cannabinoid receptor with an identity crisis. British Journal of Pharmacology, 160(3), 467-479. Available at:[Link]

  • Braun, M., et al. (2018). Selective activation of cannabinoid receptor-2 reduces neuroinflammation after traumatic brain injury via alternative macrophage polarization. Journal of Neuroinflammation, 15(1), 68. Available at:[Link]

  • Gorantla, S., et al. (2010). Immunoregulation of a CB2 Receptor Agonist in a Murine Model of NeuroAIDS. Journal of Neuroimmune Pharmacology, 5(3), 456-468. Available at:[Link]

  • Challa, S. R. (2015). Surgical animal models of neuropathic pain: Pros and Cons. International Journal of Neuroscience, 125(3), 170-174. Available at:[Link]

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High-Resolution Mass Spectrometry (HRMS) Characterization of 3-Isopropoxy-6-piperazinopyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the analytical strategies required to characterize complex pharmaceutical building blocks. 3-Isopropoxy-6-piperazinopyridazine (Exact Mass: 222.1481 Da; Formula: C11H18N4O) is a highly versatile scaffold used in modern drug discovery. Its structural features—a basic piperazine ring and an isopropoxy-substituted pyridazine core—make it susceptible to complex fragmentation and isobaric interferences in biological or synthetic matrices.

To achieve unambiguous structural elucidation and quantitative reliability, High-Resolution Mass Spectrometry (HRMS) is mandatory. This guide objectively compares the performance of Orbitrap MS, Quadrupole Time-of-Flight (Q-TOF) MS, and Single Quadrupole Detector (SQD) platforms for the characterization of this molecule, providing field-proven protocols and empirical data.

The Causality of Platform Selection: Why HRMS?

When analyzing 3-Isopropoxy-6-piperazinopyridazine, nominal mass instruments (like SQD) report an[M+H]+ of m/z 223. However, a common synthetic byproduct or matrix interference, such as a compound with the formula C13H18O3, also yields a nominal mass of 222 Da (Exact Mass: 222.1256 Da). The mass difference of ~22.5 mDa cannot be resolved by an SQD. HRMS platforms, which routinely achieve <5 ppm mass accuracy, easily differentiate these species, eliminating false positives [1].

Platform Comparison: Orbitrap vs. Q-TOF vs. SQD
  • Orbitrap MS : Operates by trapping ions in an electrostatic field. It provides ultra-high resolution (up to 500,000 FWHM) and sub-ppm mass accuracy. However, resolution is inversely proportional to scan speed. At high resolutions, the slow scan rate (~1.5 to 3 Hz) can result in insufficient data points across narrow Ultra-Performance Liquid Chromatography (UPLC) peaks [2].

  • Q-TOF MS : Utilizes orthogonal time-of-flight measurements. While its maximum resolution (~30,000 - 60,000 FWHM) is lower than an Orbitrap, its scan speed is exceptionally fast (up to 100 Hz) and independent of mass resolution. This makes Q-TOF the optimal choice for coupling with fast UPLC gradients, ensuring >10 data points per peak for reproducible quantitation [2].

  • SQD (Nominal Mass) : Uses a single quadrupole mass filter. It is robust and cost-effective but limited to unit resolution (~0.5 Da FWHM). It is suitable for routine monitoring where the matrix is clean and the target is known, but insufficient for unknown screening or complex matrices.

Experimental Workflows & Self-Validating Protocols

To ensure a self-validating system, the protocol below incorporates a lock-mass strategy (for Q-TOF) or internal calibration to correct for instrument drift in real-time, guaranteeing the trustworthiness of the exact mass measurement.

Step-by-Step LC-HRMS Methodology:

  • Sample Preparation : Dissolve 3-Isopropoxy-6-piperazinopyridazine in 50:50 Acetonitrile:Water (v/v) to a final concentration of 1 µg/mL. Causality: This solvent ratio ensures complete solubility while matching the initial mobile phase conditions to prevent peak distortion. Add Leucine Enkephalin (100 ng/mL) as an internal lock-mass standard (Exact mass [M+H]+ = 556.2771).

  • Chromatographic Separation (UPLC) :

    • Column: C18 (2.1 x 50 mm, 1.7 µm particle size). Causality: Sub-2-micron particles provide high peak capacity and narrow peak widths (<3 seconds), necessitating fast MS scan speeds.

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+) :

    • Ionization: Electrospray positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 500°C.

    • Acquisition (Q-TOF): Scan range m/z 50–1000. Scan time: 0.1 seconds (10 Hz) to ensure >15 data points across the 2-second UPLC peak.

    • Collision-Induced Dissociation (CID): Ramp collision energy from 15 to 35 eV to generate diagnostic fragments for structural confirmation.

Quantitative Data & Performance Comparison

Table 1: Analytical Performance Comparison for 3-Isopropoxy-6-piperazinopyridazine ([M+H]+ m/z 223.1554)

ParameterOrbitrap MSQ-TOF MSSingle Quadrupole (SQD)
Mass Accuracy < 1 ppm< 3 ppm± 0.5 Da
Max Resolution (FWHM) 140,000 (at m/z 200)40,000 (at m/z 200)~500 (Unit Resolution)
Scan Speed (Full Scan) 1 - 12 Hz (Resolution dependent)Up to 100 Hz (Constant)Up to 10,000 Da/sec
UPLC Compatibility Moderate (Trade-off with resolution)Excellent (>15 points/peak)Excellent
Isobaric Resolution ExcellentExcellentPoor
Primary Application Exact mass confirmation, slow LCFast UPLC, targeted/untargetedRoutine targeted monitoring
Mechanistic & Workflow Visualizations

LCMS_Workflow cluster_analyzers Mass Analyzers Compared A Sample Prep & Lock Mass Addition B UPLC Separation (Narrow Peaks <3s) A->B C ESI+ Ionization ([M+H]+ m/z 223.1554) B->C D1 Orbitrap MS (High Res, Slower Scan) C->D1 Exact Mass D2 Q-TOF MS (Fast Scan, >10 pts/peak) C->D2 Exact Mass D3 SQD (Nominal Mass Only) C->D3 Nominal Mass E Data Analysis (Extracted Ion Chromatograms) D1->E D2->E D3->E

Caption: LC-MS Experimental Workflow comparing Orbitrap, Q-TOF, and SQD data acquisition pathways.

Fragmentation M Precursor Ion [M+H]+ m/z 223.1554 (C11H19N4O+) F1 Fragment A m/z 181.1089 (C8H13N4O+) M->F1 Loss of Propene (-42.0470 Da) F3 Fragment C m/z 163.0979 (C8H11N4+) M->F3 Loss of Isopropanol (-60.0575 Da) F2 Fragment B m/z 138.0667 (C6H8N3O+) F1->F2 Piperazine Ring Opening (-43.0422 Da)

Caption: Proposed ESI+ CID fragmentation pathway of 3-Isopropoxy-6-piperazinopyridazine resolved by HRMS.

Conclusion

For the comprehensive characterization of 3-Isopropoxy-6-piperazinopyridazine, HRMS is non-negotiable. While Orbitrap platforms offer the pinnacle of mass resolution, Q-TOF MS provides the optimal balance of exact mass accuracy and rapid scan speeds required for modern UPLC separations. Relying solely on SQD introduces unacceptable risks of false positives due to isobaric interferences. By implementing the self-validating lock-mass workflows described above, researchers can guarantee the scientific integrity of their structural assignments.

References
  • Title: Pros and Cons of Three High-Resolution Mass Spec Approaches Source: Biocompare URL: [Link]

  • Title: Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap Source: Waters Corporation URL: [Link]

Sources

Benchmarking 3-Isopropoxy-6-piperazinopyridazine against standard reference compounds

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Isopropoxy-6-piperazinopyridazine Against Standard Piperazinyl-Heterocycle Reference Compounds

Executive Summary

In modern medicinal chemistry, the selection of heterocyclic building blocks dictates the downstream success of a drug candidate's pharmacokinetic and pharmacodynamic profile. 3-Isopropoxy-6-piperazinopyridazine (CAS 83774-20-3) has emerged as a privileged scaffold[1], frequently utilized in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and advanced epigenetic probes like the SMARCA2/4 inhibitor SGC-SMARCA-BRDVIII[2][3].

This technical guide benchmarks the physicochemical properties, synthetic reactivity, and in vitro ADME profile of 3-Isopropoxy-6-piperazinopyridazine against two standard reference compounds: 1-(2-Pyridyl)piperazine (CAS 34803-66-2)[4] and 3-Chloro-6-(piperazin-1-yl)pyridazine (CAS 56392-83-7)[5].

Structural Logic & Physicochemical Benchmarking

The utility of a building block is defined by how its functional groups modulate the overall properties of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties Comparison
CompoundCAS NumberStructural FeatureEst. cLogPpKa (Basic NH)Key Synthetic / Medicinal Utility
3-Isopropoxy-6-piperazinopyridazine 83774-20-3[6]Isopropoxy-pyridazine~1.8~8.2Lipophilic, metabolically stable scaffold
1-(2-Pyridyl)piperazine 34803-66-2[7]Pyridine0.7[7]8.9[7]Hydrophilic, standard basic core
3-Chloro-6-(piperazin-1-yl)pyridazine 56392-83-7[5]Chloro-pyridazine~0.9~7.8Reactive electrophilic handle

The Causality of Scaffold Design:

  • pKa Modulation: The adjacent nitrogen atoms in the pyridazine ring exert a strong inductive electron-withdrawing effect. This lowers the basicity of the distal piperazine nitrogen compared to purely aliphatic piperazines or standard pyridines (pKa 8.9)[7]. A lower pKa (~8.2) is crucial for preventing lysosomal trapping and improving the oral bioavailability of the final drug.

  • Lipophilicity & Permeability: The isopropoxy group adds steric bulk and lipophilicity (increasing cLogP to ~1.8) compared to the unsubstituted pyridine or chloro analogs. This directly enhances passive membrane permeability, a critical requirement for intracellular targets (e.g., bromodomains)[2].

SAR_Logic Core 3-Isopropoxy-6-piperazinopyridazine Scaffold Prop1 Isopropoxy Group (Lipophilicity) Core->Prop1 Prop2 Pyridazine Ring (Electron Withdrawing) Core->Prop2 Prop3 Piperazine NH (Coupling Vector) Core->Prop3 Outcome1 Enhanced Permeability Prop1->Outcome1 Outcome2 Optimized pKa Prop2->Outcome2 Outcome3 High Yield SNAr Prop3->Outcome3

Fig 1. Structure-Activity Relationship (SAR) logic for the 3-Isopropoxy-6-piperazinopyridazine core.

Synthetic Reactivity Profiling

To benchmark the nucleophilicity of the piperazine NH, we utilize a standardized Nucleophilic Aromatic Substitution (SNAr) assay. While 3-Chloro-6-(piperazin-1-yl)pyridazine acts as an electrophile in cross-coupling[5], 3-Isopropoxy-6-piperazinopyridazine acts as a highly efficient nucleophile.

Step-by-Step Methodology: SNAr Benchmarking Assay

Objective: Measure the conversion rate of the building block when reacted with a standard electrophile (e.g., 1-fluoro-4-nitrobenzene).

  • Preparation: In a dry 10 mL microwave vial, dissolve 0.5 mmol of 3-Isopropoxy-6-piperazinopyridazine and 0.55 mmol of 1-fluoro-4-nitrobenzene in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HF byproduct without competing for the electrophile, thereby driving the reaction forward.

  • Reaction Conditions: Heat the mixture at 80°C under an inert argon atmosphere for 4 hours.

  • Sampling & Quenching: At 1-hour intervals, extract a 10 µL aliquot and quench it into 990 µL of a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid. Causality: The acidic quench instantly halts the SNAr reaction by protonating the unreacted piperazine, locking the conversion state for accurate temporal analysis.

  • LC-MS Quantification: Analyze the quenched samples via UPLC-MS. Use the ratio of the product peak area to the internal standard to calculate the conversion percentage.

Self-Validating System: The inclusion of an internal standard ensures that any variations in injection volume or matrix ionization effects do not skew the kinetic conversion data, guaranteeing trustworthiness in the benchmarked yield.

In Vitro ADME & Stability Benchmarking

Metabolic stability is a primary differentiator between these scaffolds. The chloro group in 3-Chloro-6-(piperazin-1-yl)pyridazine[5] can act as a liability, susceptible to glutathione (GSH) conjugation or displacement by biological nucleophiles. In contrast, the isopropoxy ether in 3-Isopropoxy-6-piperazinopyridazine is highly stable against nucleophilic attack and provides steric shielding against cytochrome P450 (CYP) mediated oxidation.

Step-by-Step Methodology: Human Liver Microsome (HLM) Stability Assay
  • Incubation: Pre-incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Point Sampling: At 0, 15, 30, and 60 minutes, remove a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile rapidly denatures and precipitates the microsomal proteins, instantly halting enzymatic activity to provide an exact snapshot of metabolic degradation.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 10 minutes. Extract the supernatant and analyze via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

ADME_Workflow N1 Compound Incubation (HLM, 37°C) N2 Aliquots at Time Points (0, 15, 30, 60 min) N1->N2 N3 Quench Reaction (Cold Acetonitrile) N2->N3 N4 Centrifugation & Extraction N3->N4 N5 LC-MS/MS Analysis N4->N5 N6 Calculate Intrinsic Clearance (CL_int) N5->N6

Fig 2. Self-validating microsomal stability workflow for benchmarking intrinsic clearance (CL_int).

Application in Advanced Therapeutics

The superiority of the 3-Isopropoxy-6-piperazinopyridazine scaffold is evident in its adoption for cutting-edge chemical probes. For example, the epigenetic probe SGC-SMARCA-BRDVIII —a potent and selective inhibitor of SMARCA2/4 and PB1(5) bromodomains (Kd = 35 nM)—utilizes a highly analogous pyridazine-piperazine core to achieve its remarkable cellular activity and non-toxic profile[2][8]. By utilizing 3-Isopropoxy-6-piperazinopyridazine as a starting material, medicinal chemists can leverage its optimized pKa and superior lipophilicity to drive the development of next-generation targeted therapies.

References

  • Sigma-Aldrich. "3-Isopropoxy-6-(piperazin-1-yl)pyridazine AldrichCPR 83774-20-3". Sigma-Aldrich Catalog.

  • CAS Common Chemistry. "83774-20-3: 3-(1-Methylethoxy)-6-(1-piperazinyl)pyridazine". American Chemical Society.

  • Structural Genomics Consortium (SGC). "SGC-SMARCA-BRDVIII: A Chemical Probe for SMARCA2/4 and PB1(5)". The SGC.

  • MedChemExpress. "SGC-SMARCA-BRDVIII | PB1(5)/SMARCA2/4 Inhibitor". MedChemExpress Catalog.

  • CymitQuimica. "CAS 34803-66-2: 1-(2-Pyridyl)piperazine". CymitQuimica Catalog.

  • PubChem. "1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459". National Institutes of Health (NIH).

  • ChemShuttle. "3-chloro-6-(piperazin-1-yl)pyridazine; CAS No.: 56392-83-7". ChemShuttle Catalog.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Isopropoxy-6-piperazinopyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

The piperazine functional group, present in 3-Isopropoxy-6-piperazinopyridazine, is known to exhibit corrosive properties and can cause severe skin burns and eye damage.[1] Therefore, it is crucial to handle this compound with the appropriate level of caution.

Inferred Hazard Profile:

Hazard ClassificationDescriptionSource of Inference
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1]Based on the known hazards of piperazine and its derivatives.[1][2][3]
Serious Eye Damage/IrritationCauses serious eye damage.Inferred from the corrosive nature of the piperazine moiety.[1]
Reproductive ToxicityMay damage the unborn child.[1]A potential hazard associated with some piperazine-containing compounds.[1]
Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure.[1]A potential hazard associated with some piperazine-containing compounds.[1]

Essential Personal Protective Equipment (PPE):

A multi-layered approach to PPE is non-negotiable when handling 3-Isopropoxy-6-piperazinopyridazine.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[3]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[2] Ensure that gloves are regularly inspected for signs of degradation.

  • Respiratory Protection: In cases of poor ventilation or when handling the compound as a powder, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[2][3]

  • Body Protection: A chemically resistant apron or coveralls should be worn over the lab coat, especially when handling larger quantities.

Part 2: Spill Management Protocol

In the event of a spill, a swift and systematic response is critical to mitigate exposure and prevent environmental contamination.

Immediate Actions:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[4]

  • Attend to Affected Individuals: If the compound comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Remove any contaminated clothing.[5]

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby ignition sources.[6]

Spill Cleanup Procedure:

This procedure should be performed by trained personnel equipped with the proper PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill.[7] For solid spills, carefully sweep the material to avoid generating dust.[6]

  • Neutralization (for acidic or basic solutions): If the compound is in an acidic or basic solution, it should be neutralized with an appropriate agent. For acidic solutions, use a weak base like sodium bicarbonate. For basic solutions, use a weak acid like citric acid.

  • Collection: Carefully collect the absorbed or swept material into a clearly labeled, sealable hazardous waste container.[6][8]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.[8][9]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup process.

Part 3: Waste Disposal Procedures

The disposal of 3-Isopropoxy-6-piperazinopyridazine and its contaminated materials must be handled in accordance with local, state, and federal regulations.[10][11] It is imperative to treat this compound as a hazardous waste.

Waste Characterization and Segregation:

  • Waste Identification: All waste containing 3-Isopropoxy-6-piperazinopyridazine must be classified as hazardous chemical waste.[10][11]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place all waste, including contaminated PPE, spill cleanup materials, and empty containers, into a designated, leak-proof, and chemically compatible hazardous waste container.[12]

    • The container must be kept closed at all times except when adding waste.[12]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "3-Isopropoxy-6-piperazinopyridazine," and a description of the contents (e.g., "solid waste," "solution in methanol").

    • Include the accumulation start date and the primary hazard(s) (e.g., "Corrosive," "Toxic").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[3]

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[13]

Disposal Decision Workflow:

DisposalWorkflow cluster_info *TSDF: Treatment, Storage, and Disposal Facility A Waste Generation (3-Isopropoxy-6-piperazinopyridazine) B Characterize as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Select Appropriate Waste Container C->D E Properly Label Container (Name, Hazards, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS/Licensed Waste Hauler F->G H Final Disposal at TSDF* G->H

Caption: Decision workflow for the proper disposal of 3-Isopropoxy-6-piperazinopyridazine waste.

By adhering to these rigorous protocols, researchers can ensure the safe handling and disposal of 3-Isopropoxy-6-piperazinopyridazine, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Decontamination. Retrieved from [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. WASTE DISPOSAL (CHEMICAL WASTE) (GENERAL) REGULATION. Retrieved from [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • University of British Columbia. 2. General Chemical Spill Procedures. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Isopropoxy-6-piperazinopyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive laboratory safety and operational guide for handling 3-Isopropoxy-6-piperazinopyridazine (CAS: 83774-20-3) . As a critical building block in modern drug discovery—frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics—this compound presents specific handling challenges due to its highly reactive structural motifs.

This guide moves beyond basic safety data sheets. As your preferred source for laboratory safety, we provide researchers with field-proven, self-validating protocols to ensure absolute safety, scientific integrity, and operational efficiency.

Mechanistic Toxicology & Hazard Profiling

To handle a chemical safely, one must understand why it is hazardous. The toxicity profile of 3-Isopropoxy-6-piperazinopyridazine is driven by its two primary heterocyclic components:

  • The Piperazine Moiety : As a secondary amine, the piperazine ring is highly basic and nucleophilic. It is a known causative agent for severe skin burns, eye damage, and respiratory sensitization. The basicity allows it to abstract protons from tissue water, generating localized hydroxide ions that cause liquefaction necrosis. Furthermore, the nucleophilic nitrogen can act as a hapten, binding to epidermal proteins and triggering an immune-mediated allergic contact dermatitis [1].

  • The Pyridazine Ring : This electron-deficient aromatic system contributes to the compound's overall lipophilicity. This enhances dermal penetration and systemic absorption, making the compound harmful if swallowed or absorbed through compromised skin [2].

ToxPathway A 3-Isopropoxy-6-piperazinopyridazine (Basic 2° Amine) B Epidermal Contact & Lipid Penetration A->B C Nucleophilic Attack on Epidermal Proteins B->C D Hapten-Protein Complex Formation C->D E T-Cell Activation & Immune Response D->E F Allergic Contact Dermatitis (Sensitization) E->F

Mechanistic pathway of piperazine-induced dermal sensitization.

Quantitative Hazard Data & PPE Matrix

Risk mitigation begins with scale-appropriate Personal Protective Equipment (PPE). The following tables summarize the quantitative hazard profile based on GHS standards [3] and the required PPE based on your operational scale.

Table 1: GHS Hazard Classifications & Mechanistic Drivers
Hazard ClassGHS CategoryHazard StatementMechanistic Driver
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedPyridazine lipophilicity enhancing systemic absorption
Skin Corrosion/Irritation Category 1B / 2H314/H315: Causes severe skin burnsPiperazine basicity (proton abstraction from tissue)
Serious Eye Damage Category 1 / 2AH318/H319: Causes serious eye damageNucleophilic attack on corneal proteins
Respiratory Sensitization Category 1H334: May cause allergy/asthmaHaptenation of respiratory mucosal proteins
Table 2: Personal Protective Equipment (PPE) Matrix
PPE CategoryAnalytical Scale (<100 mg)Preparative Scale (>1 g)
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (8 mil outer)
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash Goggles + Face Shield
Body Protection Standard Cotton Lab CoatPolypropylene/Tyvek Chemical Apron
Respiratory Fume Hood (Face velocity 80-120 fpm)Fume Hood + N95/P100 Particulate Respirator

Standard Operating Procedure (SOP) for Safe Handling

Trustworthiness requires a self-validating system. This SOP ensures that every operational step inherently verifies the safety of the next, preventing exposure before it occurs.

Phase 1: Pre-Operational Validation
  • Ventilation Check : Verify that the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

    • Causality: This specific velocity range prevents the escape of fine powders while avoiding turbulent vortices that could aerosolize the compound into the operator's breathing zone.

  • Equipment Grounding : Ensure the analytical balance and spatulas are grounded.

    • Causality: Piperazine derivatives, especially in dry powder form, exhibit significant triboelectric charging. An ungrounded transfer can lead to electrostatic repulsion, causing the powder to aerosolize outside the primary containment zone.

Phase 2: Weighing and Transfer
  • Preparation : Place an anti-static weigh boat on the balance. Tare the balance.

  • Transfer : Use a grounded stainless-steel spatula. Do not drop the powder from a height; gently tap the spatula close to the boat to dispense.

  • Containment : Once weighed, immediately cap the source bottle. If transferring the powder to a reaction vessel, use a powder funnel to prevent dusting on the vessel neck.

Phase 3: Dissolution and Decontamination
  • Solvent Addition : Add your chosen solvent (e.g., DMSO, DMF, or buffered aqueous solution) slowly down the side of the vessel.

    • Causality: Rapid dissolution of basic amines in acidic buffers can be highly exothermic, potentially causing solvent spatter.

  • Tool Decontamination : Submerge the spatula and weigh boat in a 0.1M HCl bath kept inside the hood.

    • Causality: The dilute acid instantly protonates the secondary amine of the piperazine ring. This converts the lipophilic, volatile free base into a highly water-soluble, non-volatile hydrochloride salt, neutralizing the chemical hazard before the tool is removed from the fume hood ecosystem.

Spill Response & Waste Disposal Plan

In the event of a spill, immediate and chemically logical action is required. Because 3-Isopropoxy-6-piperazinopyridazine is basic, neutralizing it with a weak solid acid is the safest containment strategy.

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid Powder Spill Assess->Solid Powder Liquid Liquid Solution Spill Assess->Liquid Solution NeutralizeSolid Cover with Citric Acid Powder (Forms Non-Volatile Salt) Solid->NeutralizeSolid NeutralizeLiquid Absorb with Inert Material (e.g., Vermiculite) Liquid->NeutralizeLiquid Sweep Sweep into Chemical Waste Bag (Avoid Aerosolization) NeutralizeSolid->Sweep NeutralizeLiquid->Sweep Wash Wash Area with 0.1M HCl, then Water Sweep->Wash Dispose Label as Hazardous Waste Wash->Dispose

Step-by-step chemical spill response and neutralization workflow.

Immediate Spill Response Protocol:
  • Evacuate & Assess : Step back and determine if the spill is solid or liquid. Ensure respiratory protection is active.

  • Neutralization (Solid Spill) : Do not sweep dry powder, as this creates inhalable dust. Cover the spill with solid citric acid or sodium bisulfate.

    • Causality: This prevents aerosolization and initiates in-situ salt formation, neutralizing the basic hazard without generating heat.

  • Neutralization (Liquid Spill) : Absorb with an inert, non-combustible material (e.g., vermiculite or sand). Do not use combustible sawdust.

  • Collection : Use a plastic scoop to transfer the neutralized mass into a hazardous waste bag.

  • Surface Decontamination : Wipe the area with a 0.1M HCl solution, followed by a water wash, to ensure all residual amine is protonated and removed.

Waste Disposal Plan:
  • Solid Waste : Dispose of as "Halogen-Free Organic Base Waste" (provided no halogenated solvents were used in the workflow).

  • Liquid Aqueous Waste : Must be neutralized to pH 6-8 before transferring to the main aqueous waste carboy.

    • Causality: Mixing unneutralized basic piperazine waste with acidic waste streams in a sealed carboy can cause violent exothermic reactions and dangerous pressure buildup.

References

  • Title: CAS Common Chemistry: 83774-20-3 (3-Isopropoxy-6-piperazinopyridazine) Source: American Chemical Society (CAS) URL: [Link][1]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.